Clk1-IN-3
Description
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Structure
2D Structure
Properties
Molecular Formula |
C24H23FN6O |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[3-(5-fluoro-3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-4-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C24H23FN6O/c1-30-6-8-31(9-7-30)20-4-2-16(3-5-20)24(32)29-19-11-21-22(15-28-23(21)27-14-19)17-10-18(25)13-26-12-17/h2-5,10-15H,6-9H2,1H3,(H,27,28)(H,29,32) |
InChI Key |
LQKHTRXKHPHEPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(NC=C4C5=CC(=CN=C5)F)N=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Clk1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Clk1-IN-3, a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1). The document details its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function, making it a valuable resource for those in the fields of kinase research and drug discovery.
Core Mechanism of Action
This compound is a small molecule inhibitor that exerts its effects by targeting the CLK protein kinase family.[1] The primary target of this compound is CLK1, a dual-specificity kinase that phosphorylates serine/threonine and tyrosine residues.[2][3] CLK1 plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine- and arginine-rich (SR) proteins within the spliceosome.[2][3] By inhibiting CLK1, this compound disrupts this phosphorylation cascade, leading to alterations in the splicing of various gene transcripts.[4] This modulation of splicing is a key contributor to its observed cellular effects.[4]
The inhibitor demonstrates high potency for CLK1 and also shows activity against other CLK isoforms, namely CLK2 and CLK4.[1] This multi-targeted inhibition within the CLK family may contribute to its overall biological activity, with the dual inhibition of CLK1 and CLK2 being suggested as beneficial for potential anti-tumor applications.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 Value | Selectivity vs. Dyrk1A |
| CLK1 | 5 nM[1] | >300-fold[1] |
| CLK2 | 42 nM[1] | Not Reported |
| CLK4 | 108 nM[1] | Not Reported |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Lines | Concentration Range | Treatment Duration |
| Autophagy Induction | Hela, BNLCL.2, HCT 116[1] | 0-10 µM[1] | 24 hours[1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Administration Route |
| Acetaminophen-Induced Acute Liver Injury (ALI) in Mice | This compound | 0-40 mg/kg[1] | Intraperitoneal (IP)[1] |
Table 4: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Half-life (T1/2) | 5.29 hours[1] |
| Oral Bioavailability | 19.5%[1] |
Signaling Pathways Modulated by this compound
A primary cellular process affected by this compound is autophagy, a catabolic mechanism for the degradation of cellular components.[1] Inhibition of CLK1 by this compound has been shown to potently induce autophagy.[1][5] The proposed mechanism involves the activation of the mTOR/PI3K pathway and the AMPK/mTORC1 pathway.[6][7] mTORC1 is a key negative regulator of autophagy.[8] By inhibiting CLK1, this compound appears to relieve this inhibition, leading to the initiation of the autophagic process. This is evidenced by an increase in the autophagy marker LC3II and the degradation of SQSTM1/p62.[1]
Caption: Proposed signaling pathway of this compound action.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Inhibition Assay
This assay is used to determine the potency of this compound against its target kinases, typically by measuring the reduction in kinase activity as a function of inhibitor concentration to calculate the IC50 value.
Methodology:
-
Reaction Setup: A kinase reaction is set up in a microplate well containing recombinant CLK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9]
-
Inhibitor Addition: this compound is serially diluted to a range of concentrations and added to the reaction wells. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP. For radiometric assays, [γ-³³P]-ATP is used.[10] For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.[9][11]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[11]
-
Reaction Termination and Detection:
-
Radiometric Assay: The reaction is stopped, and the radiolabeled substrate is separated from the unused [γ-³³P]-ATP. The amount of incorporated radioactivity, which corresponds to kinase activity, is measured using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): After the kinase reaction, an ADP-Glo™ Reagent is added to deplete the remaining ATP.[9] A Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[9] The signal is proportional to the ADP produced and thus the kinase activity.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control reaction. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Autophagy Assay (Western Blot)
This assay is used to confirm the induction of autophagy in cells treated with this compound by detecting key autophagy markers.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., Hela, HCT 116) are cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, the cells are washed with PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular proteins.[12]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the autophagy markers LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured on X-ray film or with a digital imager.
-
Analysis: The band intensities are quantified. An increase in the ratio of LC3-II to LC3-I and a decrease in the level of p62/SQSTM1 are indicative of autophagy induction.[13]
Caption: Workflow for Western blot analysis of autophagy markers.
In Vivo Acute Liver Injury (ALI) Model
This model is used to evaluate the therapeutic potential of this compound in a disease context, specifically its ability to protect against drug-induced liver damage.
Methodology:
-
Animal Acclimatization: Male Balb/C mice are acclimatized to the laboratory conditions.[1]
-
Fasting: To enhance the hepatotoxic effect of acetaminophen, mice are typically fasted for a period (e.g., 12-16 hours) before its administration.[14]
-
Induction of ALI: A hepatotoxic dose of acetaminophen (APAP), dissolved in a suitable vehicle (e.g., warm saline), is administered to the mice, usually via intraperitoneal (IP) injection (e.g., 300-500 mg/kg).[14][15]
-
Treatment: this compound is administered to the mice at various doses (e.g., 0-40 mg/kg) via a specified route (e.g., IP, IV, or PO).[1] The timing of the treatment can be before, during, or after the APAP challenge, depending on the study design (prophylactic or therapeutic).
-
Monitoring and Sample Collection: At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), the mice are euthanized.[15][16] Blood is collected for serum analysis, and the liver is harvested for histopathological examination and biochemical assays.
-
Endpoint Analysis:
-
Serum Analysis: Serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured. A reduction in the elevation of these enzymes in the treated group compared to the control group indicates hepatoprotection.[1]
-
Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with H&E) to assess the extent of liver necrosis and other pathological changes.
-
Biochemical Assays: Liver tissue can be used to measure markers of oxidative stress (e.g., glutathione levels) or inflammation.
-
Caption: Workflow for the in vivo acute liver injury model.
References
- 1. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of AMPK/mTORC1-Mediated Autophagy by Metformin Reverses Clk1 Deficiency-Sensitized Dopaminergic Neuronal Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 9. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Clk1 Inhibitor: An In-depth Technical Guide to Clk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (CLK1) has emerged as a significant therapeutic target in a variety of diseases, including cancer, Alzheimer's disease, and viral infections, primarily due to its central role in regulating alternative mRNA splicing.[1][2] CLK1, a dual-specificity kinase, phosphorylates serine/arginine-rich (SR) proteins, which are critical components of the spliceosome.[3][4] Dysregulation of CLK1 activity can lead to aberrant splicing of key cellular transcripts, contributing to disease pathogenesis. Consequently, the development of potent and selective CLK1 inhibitors is of high interest for both therapeutic intervention and as tool compounds to dissect the biological functions of CLK1.
This technical guide focuses on Clk1-IN-3 , a potent and highly selective inhibitor of CLK1.[5][6][7] We will delve into its biochemical and cellular activity, selectivity profile, and its effects on downstream signaling pathways. This document provides a comprehensive overview of the quantitative data available for this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.
Data Presentation
The inhibitory activity and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| Clk1 | 5 | Potent inhibition of the primary target.[5][6][7] |
| Clk2 | 42 | Moderate inhibitory activity.[5][6] |
| Clk4 | 108 | Moderate inhibitory activity.[5][6] |
| Dyrk1A | >1500 | Over 300-fold selectivity against this common off-target.[4][5][6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Route of Administration |
| Half-life (T1/2) | 5.29 hours | Intravenous (IV), Oral (PO), Intraperitoneal (IP)[5] |
| Oral Bioavailability | 19.5% | Oral (PO)[5] |
Pharmacokinetic parameters were determined in male Balb/C mice following a single 10 mg/kg dose.[5]
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the direct inhibition of CLK1 kinase activity. This inhibition disrupts the normal phosphorylation of SR proteins, leading to alterations in alternative splicing.[3][8] Furthermore, inhibition of CLK1 by this compound has been shown to potently induce autophagy, a cellular process for the degradation and recycling of cellular components.[5][9]
CLK1 Signaling Pathway in Alternative Splicing
Induction of Autophagy by this compound
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and reagents.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 value of this compound against CLK1 and other kinases.[10][11][12]
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate for CLK1
-
ATP
-
This compound (serially diluted)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in kinase buffer with 1% DMSO.
-
Prepare a solution of CLK1 enzyme in kinase buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a substrate/ATP mix in kinase buffer. The ATP concentration should ideally be at the Km for CLK1.
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the CLK1 enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Autophagy Assay (Western Blotting)
This protocol describes the detection of autophagy markers LC3-II and p62/SQSTM1 in cultured cells treated with this compound.[5]
Materials:
-
Cultured cells (e.g., HeLa, HCT116)
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal.
-
Analyze the band intensities for LC3-II (lipidated form) and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
In Vivo Acute Liver Injury Model
This protocol is based on studies investigating the hepatoprotective effects of this compound in an acetaminophen (APAP)-induced acute liver injury mouse model.[5]
Materials:
-
Male Balb/C mice
-
Acetaminophen (APAP)
-
This compound
-
Vehicle for drug administration
-
Blood collection supplies
-
Reagents for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels
-
Tissue collection and processing supplies for histology
Procedure:
-
Animal Dosing:
-
Administer this compound (e.g., 0-40 mg/kg) or vehicle to mice via intraperitoneal (IP) injection.
-
After a specified pre-treatment time, induce acute liver injury by administering a high dose of APAP.
-
-
Sample Collection:
-
At a designated time point post-APAP administration, collect blood samples for serum analysis.
-
Euthanize the mice and collect liver tissue for histological analysis.
-
-
Biochemical Analysis:
-
Measure serum ALT and AST levels to quantify the extent of liver damage.
-
-
Histological Analysis:
-
Fix, embed, and section the liver tissue.
-
Perform hematoxylin and eosin (H&E) staining to visualize liver morphology and assess necrosis.
-
Conclusion
This compound is a potent and selective inhibitor of CLK1 with promising therapeutic potential. Its ability to modulate alternative splicing and induce autophagy makes it a valuable tool for studying the roles of CLK1 in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and applications of this compelling molecule. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in various disease models.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. unmc.edu [unmc.edu]
- 4. Discovery of novel CLK1 inhibitors for the treatment of acute liver injury | BioWorld [bioworld.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CLK1 Kinase Enzyme System [worldwide.promega.com]
role of Clk1-IN-3 in regulating pre-mRNA splicing
An In-depth Technical Guide to the Role of Clk1-IN-3 in Regulating pre-mRNA Splicing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alternative pre-mRNA splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. The dysregulation of this process is a hallmark of numerous diseases, including cancer and neurological disorders. The CDC-like kinase (CLK) family, particularly CLK1, plays a pivotal role in regulating splicing by phosphorylating Serine/Arginine-rich (SR) proteins, which are essential for splice site selection. Small molecule inhibitors targeting these kinases are invaluable tools for dissecting splicing mechanisms and represent a promising therapeutic strategy. This document provides a comprehensive technical overview of this compound, a potent and selective CLK1 inhibitor, detailing its mechanism of action, quantitative biochemical data, and the experimental protocols required to investigate its effects on pre-mRNA splicing.
The Role of CLK1 in pre-mRNA Splicing Regulation
Pre-mRNA splicing is carried out by the spliceosome, a large ribonucleoprotein complex.[1] The fidelity of splicing is guided by auxiliary splicing factors, including the family of SR proteins.[1] These proteins bind to specific RNA sequences known as exonic splicing enhancers (ESEs) within pre-mRNA, recruiting core spliceosomal components to nearby splice sites.
The activity and subcellular localization of SR proteins are tightly regulated by reversible phosphorylation, primarily within their C-terminal Arginine-Serine-rich (RS) domains.[2][3] CLK1 is a dual-specificity kinase that directly phosphorylates SR proteins.[4][5] This phosphorylation is critical for:
-
Spliceosome Assembly : Phosphorylation of SR proteins enhances their interaction with other spliceosomal components, which is crucial for the early stages of spliceosome assembly.[3]
-
Subnuclear Localization : CLK1-mediated phosphorylation influences the dynamic localization of SR proteins between nuclear speckles, which are storage and modification sites, and the sites of active transcription and splicing.[4]
-
Modulation of Splicing Events : The phosphorylation status of SR proteins dictates their binding affinity to pre-mRNA and their ability to recruit the splicing machinery, thereby controlling decisions between alternative splice sites.[6][7] Both insufficient (hypo-) and excessive (hyper-) phosphorylation of SR proteins can inhibit splicing, highlighting the need for a precise balance.[3]
Introduction to this compound: A Potent CLK1 Inhibitor
This compound is a potent and selective small molecule inhibitor of CLK1.[8][9] Its ability to specifically target CLK1 allows for the precise investigation of this kinase's function in cellular processes, most notably pre-mRNA splicing. By inhibiting CLK1, this compound is expected to prevent the phosphorylation of SR proteins, leading to global changes in alternative splicing patterns. This makes it a powerful chemical probe for research and a lead compound for potential therapeutic development.[10]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CLK1 and significant selectivity over the related kinase DYRK1A.[8][11]
| Kinase Target | This compound IC50 (nM) | Reference |
| CLK1 | 5 | [8][9][11] |
| CLK2 | 42 | [8][11] |
| CLK4 | 108 | [8][11] |
| DYRK1A | 1521 | [11] |
| Table 1: In vitro inhibitory activity of this compound against various kinases. Data is compiled from multiple sources indicating high potency for CLK1. |
Visualized Mechanism of Action and Experimental Workflows
Signaling Pathway: CLK1 Inhibition and Splicing Modulation
The following diagram illustrates the molecular mechanism by which this compound disrupts the CLK1-mediated regulation of pre-mRNA splicing.
Caption: Mechanism of this compound action on pre-mRNA splicing.
Experimental Workflow: From Target Inhibition to Cellular Effects
This workflow outlines a standard experimental cascade to characterize the activity of a splicing modulator like this compound.
Caption: Workflow for characterizing a CLK1 inhibitor.
Logical Relationship: Downstream Consequences of CLK1 Inhibition
This diagram details the logical progression from the initial molecular inhibition event to the ultimate cellular phenotype.
Caption: Logical cascade of CLK1 inhibition by this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of an inhibitor against a purified kinase.[5][12]
Objective: To quantify the potency of this compound in inhibiting CLK1 kinase activity.
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) or a suitable SR-derived peptide substrate
-
This compound (serial dilutions)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Methodology:
-
Prepare Reagents : Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction : a. To each well of a white plate, add 5 µL of the diluted this compound or vehicle control (DMSO). b. Add 10 µL of a master mix containing the CLK1 enzyme and substrate (MBP) in kinase assay buffer. c. Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km value for the enzyme, if known. d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate at room temperature for 40 minutes to convert the ADP generated into ATP. c. Add 50 µL of Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Analysis : a. Measure luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Dual-Fluorescence Splicing Reporter Assay
This method allows for the high-throughput screening of compounds that modulate a specific alternative splicing event in living cells.[13][14][15]
Objective: To assess the ability of this compound to alter a specific, pre-defined splicing event in a cellular context.
Materials:
-
A dual-fluorescence reporter plasmid containing a model alternatively spliced exon flanked by constitutive exons. One splice isoform produces Green Fluorescent Protein (GFP), while the other produces Red Fluorescent Protein (RFP).
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium, FBS, and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Fluorescence plate reader or high-content imager
Methodology:
-
Cell Transfection : a. Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection. b. Transfect the cells with the dual-fluorescence splicing reporter plasmid according to the manufacturer's protocol for the transfection reagent. c. Allow cells to express the reporter for 24-48 hours.
-
Compound Treatment : a. Treat the transfected cells with a range of concentrations of this compound. Include a vehicle-only (DMSO) control. b. Incubate for a predetermined period (e.g., 24 hours).
-
Fluorescence Measurement : a. Measure the fluorescence intensity for both GFP and RFP using a plate reader or capture images using a high-content imager.
-
Data Analysis : a. For each well, calculate the ratio of GFP to RFP fluorescence (or vice versa, depending on the reporter design). b. A change in this ratio upon treatment with this compound indicates a shift in the splicing of the reporter minigene. c. (Optional) Validate the splicing change at the RNA level by extracting RNA and performing RT-PCR using primers that flank the alternative exon.
Protocol 3: Analysis of Endogenous Splicing by RT-qPCR and RNA-Seq
This protocol validates the effect of this compound on the splicing of native genes within the cell.
Objective: To identify and quantify changes in the alternative splicing of endogenous pre-mRNAs following CLK1 inhibition.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
PCR machine (for standard RT-PCR) or a real-time PCR system (for RT-qPCR)
-
Primers designed to specifically amplify different splice isoforms
-
Reagents for high-throughput RNA sequencing (if performing RNA-Seq)
Methodology:
-
Cell Treatment and RNA Extraction : a. Treat cells with an effective concentration of this compound (determined from reporter assays or viability assays) for a specified time (e.g., 18-24 hours). b. Harvest the cells and extract total RNA using a standard protocol. Ensure RNA quality and integrity.
-
cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
Splicing Analysis : a. Semi-quantitative RT-PCR : Design primers in the exons flanking a known or suspected alternatively spliced region. Perform PCR and visualize the products on an agarose gel. The relative intensity of the bands corresponding to different isoforms (e.g., inclusion vs. skipping) will indicate a change in splicing.[16] b. RT-qPCR : Design primer pairs or probe-based assays specific to each splice isoform. Quantify the abundance of each isoform using real-time PCR. Calculate the "Percent Spliced In" (PSI) or the ratio of isoforms.[16] c. RNA-Seq : For a global, unbiased view, prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing. Analyze the data using specialized bioinformatics tools (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify differential splicing events (exon skipping, intron retention, etc.) across the entire transcriptome.[17][18][19]
Conclusion and Future Directions
This compound is a highly valuable chemical tool for the study of pre-mRNA splicing. Its potency and selectivity for CLK1 allow for the targeted disruption of SR protein phosphorylation, leading to widespread changes in alternative splicing. The experimental frameworks provided here offer a robust approach to characterizing its activity from the biochemical to the transcriptomic level. Further investigation using this compound will likely uncover novel splicing networks regulated by CLK1 and may validate CLK1 as a therapeutic target in diseases driven by splicing dysregulation, such as various forms of cancer.[1][20]
References
- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 2. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Clk2 and Clk3 dual-specificity protein kinases regulate the intranuclear distribution of SR proteins and influence pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A Cell-Based High-Throughput Method for Identifying Modulators of Alternative Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Cell-Based High-Throughput Method for Identifying Modulators of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HCS-Splice: A High-Content Screening Method to Advance the Discovery of RNA Splicing-Modulating Therapeutics [mdpi.com]
- 16. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arxiv.org [arxiv.org]
- 18. Tools To Do the Alternative Splicing Analysis [biostars.org]
- 19. Frontiers | Advances in alternative splicing identification: deep learning and pantranscriptome [frontiersin.org]
- 20. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Clk1-IN-3 in Acute Liver Injury Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute liver injury (ALI) is a life-threatening condition characterized by rapid and extensive death of hepatocytes. A promising therapeutic strategy for ALI is the induction of autophagy, a cellular process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. Recent research has identified Cdc2-like kinase 1 (CLK1) as a potential therapeutic target for ALI. This guide provides an in-depth overview of a novel and potent CLK1 inhibitor, Clk1-IN-3, and its application in preclinical models of acute liver injury.
This compound: A Potent and Selective CLK1 Inhibitor
This compound is a small molecule inhibitor belonging to the 1H-pyrrolo[2,3-b]pyridin-5-amine class of compounds. It has been identified as a highly potent and selective inhibitor of CLK1.
Chemical Structure:
-
IUPAC Name: N-(3-(5-fluoropyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-4-(4-methylpiperazin-1-yl)benzamide[1]
-
Molecular Formula: C₂₄H₂₃FN₆O[1]
-
Molecular Weight: 430.49 g/mol [1]
Mechanism of Action
This compound exerts its therapeutic effects through the inhibition of CLK1, a dual-specificity kinase involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[3] The primary mechanism by which this compound is proposed to protect against acute liver injury is through the induction of autophagy.[4] In vitro studies have demonstrated that this compound potently induces autophagy in various cell lines.[2][5]
The proposed signaling pathway for the hepatoprotective effect of this compound is illustrated below. Inhibition of CLK1 by this compound leads to the induction of autophagy, which in turn helps to clear damaged cellular components and reduce hepatocyte death in the context of acute liver injury.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [2][5]
| Target Kinase | IC₅₀ (nM) |
| CLK1 | 5 |
| CLK2 | 42 |
| CLK4 | 108 |
| DYRK1A | 1521 |
Table 2: Pharmacokinetic Properties of this compound [4]
| Parameter | Value |
| Half-life (t₁/₂) | 5.29 h |
| Oral Bioavailability | 19.5% |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of this compound for acute liver injury.
Acetaminophen-Induced Acute Liver Injury Mouse Model
This is a widely used and reproducible model that mimics human acetaminophen (APAP) overdose-induced liver injury.[6][7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP) (Sigma-Aldrich)
-
Sterile saline
-
This compound
-
Vehicle (e.g., DMSO and polyethylene glycol)
Procedure:
-
House the mice under a 12-hour light-dark cycle with free access to food and water.[7]
-
Fast the mice for 12-16 hours before APAP administration, with continued access to water.[7]
-
Prepare a fresh solution of APAP in sterile saline, heated to 37°C to dissolve. A typical dose is 300-500 mg/kg.[7][8]
-
Administer the APAP solution via intraperitoneal (i.p.) injection.
-
Prepare the this compound solution in a suitable vehicle.
-
Administer this compound via i.p. injection at a predetermined dose. The timing of administration can be before or after the APAP challenge, depending on the study design (prophylactic or therapeutic).
-
At a specified time point after APAP injection (e.g., 6, 12, or 24 hours), euthanize the mice.[8]
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT and AST).
-
Perfuse the liver with saline and collect liver tissue for histological analysis and Western blotting.
Assessment of Liver Injury
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels:
-
Allow the collected blood to clot at room temperature and then centrifuge to separate the serum.
-
Measure the ALT and AST levels using a commercially available kit according to the manufacturer's instructions.
Histological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut into 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize liver morphology and assess the extent of necrosis.
In Vitro Autophagy Induction Assay
The induction of autophagy can be monitored by observing the conversion of LC3-I to LC3-II via Western blotting.[9]
Materials:
-
HeLa, BNLCL.2, or HCT 116 cells[2]
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Plate the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO for 24 hours.[2]
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 levels are indicative of autophagy induction.
Summary and Future Directions
This compound is a potent and selective CLK1 inhibitor that has demonstrated significant hepatoprotective effects in a preclinical model of acetaminophen-induced acute liver injury. Its mechanism of action is linked to the induction of autophagy. The data presented in this guide provide a strong rationale for the further investigation of this compound as a potential therapeutic agent for ALI. Future studies should focus on elucidating the detailed molecular pathways downstream of CLK1 inhibition that lead to autophagy induction, as well as evaluating the efficacy and safety of this compound in other models of liver injury.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel CLK1 inhibitors for the treatment of acute liver injury | BioWorld [bioworld.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Clk1-IN-3 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdc2-like kinase 1 (CLK1) has emerged as a promising therapeutic target in oncology due to its critical role in regulating pre-mRNA splicing, a process frequently dysregulated in cancer. This technical guide provides an in-depth exploration of Clk1-IN-3, a potent and selective inhibitor of CLK1. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of targeting CLK1 in cancer.
Introduction to CLK1 and Its Role in Cancer
The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[1] By modulating the phosphorylation status of SR proteins, CLKs influence their subcellular localization and their binding to splicing enhancers and silencers, thereby controlling the alternative splicing of numerous genes.[1]
In many cancers, the expression and activity of CLKs are altered, leading to aberrant splicing of genes involved in critical cellular processes such as proliferation, apoptosis, and migration.[2][3] This dysregulation can result in the production of oncogenic protein isoforms that drive tumor progression and therapeutic resistance.[2] Consequently, inhibiting CLK activity presents a compelling strategy for cancer therapy.[3]
This compound: A Potent and Selective CLK1 Inhibitor
This compound is a small molecule inhibitor with high potency and selectivity for CLK1. Its inhibitory activity against related kinases and its ability to induce autophagy make it a valuable tool for cancer research.
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound has been characterized against several kinases, demonstrating its selectivity profile.
| Kinase | IC50 (nM) | Reference |
| Clk1 | 5 | [4] |
| Clk2 | 42 | [4] |
| Clk4 | 108 | [4] |
| Dyrk1A | >1500 | [4] |
Table 1: In vitro inhibitory activity of this compound against various kinases.
Cellular Activity
This compound has been shown to induce autophagy in several cancer cell lines.
| Cell Line | Effect | Concentration | Reference |
| HeLa | Induction of autophagy | 0-10 µM | [4] |
| BNLCL.2 | Induction of autophagy | Not specified | [4] |
| HCT 116 | Induction of autophagy | 0-10 µM | [4] |
Table 2: Cellular effects of this compound in cancer cell lines.
Pharmacokinetics
Preclinical pharmacokinetic studies have provided initial insights into the in vivo properties of this compound.
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (T½) | 5.29 h | Mouse | Not specified | [4] |
| Oral Bioavailability | 19.5% | Mouse | Oral | [4] |
Table 3: Pharmacokinetic parameters of this compound in mice.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of CLK1's kinase activity, which disrupts the normal process of pre-mRNA splicing.
Caption: CLK1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
CLK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control.
-
Add 5 µL of a mixture containing CLK1 enzyme and MBP substrate in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the CLK1 Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
Autophagy Assessment (Western Blot for LC3-II)
This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time. In parallel, treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence or absence of this compound to assess autophagic flux.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the levels of LC3-II normalized to the loading control. An increase in LC3-II levels, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy. A decrease in p62 levels also suggests increased autophagic degradation.[5][6]
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral, intraperitoneal).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Caption: Workflow for an in vivo xenograft tumor growth study.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, a representative synthetic scheme can be proposed based on the synthesis of structurally related quinoxaline and pyrazole derivatives. The core structure of this compound consists of a quinoxaline ring linked to a pyrazole moiety and a side chain with an acetamide group.
A plausible retrosynthetic analysis suggests the final molecule could be assembled through key coupling reactions. The synthesis would likely involve the preparation of a substituted quinoxaline intermediate and a functionalized pyrazole, followed by their coupling. The final side chain could be introduced via an acylation reaction.
Disclaimer: The following is a generalized and representative synthetic scheme and has not been experimentally validated for this compound.
Caption: A representative retrosynthetic approach for this compound.
Conclusion
This compound represents a promising lead compound for the development of novel cancer therapeutics that target the dysregulated splicing machinery in tumor cells. Its high potency and selectivity for CLK1, coupled with its ability to induce autophagy, warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and other CLK inhibitors in various cancer contexts. Future studies should focus on expanding the anti-proliferative profiling across a broader range of cancer cell lines, elucidating the specific downstream splicing events modulated by this compound, and conducting comprehensive in vivo efficacy and safety studies.
References
- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Clk1-IN-3 on Serine/Arginine-Rich (SR) Protein Phosphorylation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the potent and selective CDC-like kinase 1 (CLK1) inhibitor, Clk1-IN-3. It outlines the inhibitor's effect on the phosphorylation of serine/arginine-rich (SR) proteins, a critical process in the regulation of pre-mRNA splicing. This guide includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction: CLK1 and SR Protein Phosphorylation
The CDC-like kinase (CLK) family, comprising four isoforms (CLK1-4), are dual-specificity kinases that play a pivotal role in regulating pre-mRNA splicing[1]. They achieve this by phosphorylating serine/arginine-rich (SR) proteins, a family of essential splicing factors[2]. This phosphorylation, particularly hyper-phosphorylation, modulates the subcellular localization of SR proteins and their ability to assemble the spliceosome, thereby controlling alternative splicing events[3][4]. Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders, making CLK1 a compelling therapeutic target[5].
CLK1 often works in concert with SR protein kinases (SRPKs) to achieve full, functional phosphorylation of SR proteins. While SRPKs perform initial phosphorylation, CLKs are responsible for a subsequent hyper-phosphorylation that mobilizes SR proteins from nuclear speckles to sites of active splicing[2][3]. The N-terminal domain of CLK1 is crucial for this process, acting as a bridge to the SR protein's RS domain to facilitate hyper-phosphorylation[4][6]. Given this central role, specific inhibitors of CLK1 are valuable tools for both research and therapeutic development.
Quantitative Data: Inhibitory Profile of this compound
This compound is a potent inhibitor of CLK1. Its selectivity has been characterized against other CLK isoforms and the related DYRK1A kinase. The quantitative data for its inhibitory activity is summarized below.
| Kinase Target | IC50 Value (nM) | Reference |
| Clk1 | 5 | [7] |
| Clk2 | 42 | [7] |
| Clk4 | 108 | [7] |
| Dyrk1A | >1500 (est.)* | [7] |
Note: The IC50 for Dyrk1A is estimated from the reported >300-fold selectivity compared to Clk1[7].
The effect of this compound on SR protein phosphorylation in cellular contexts would typically be quantified using techniques such as quantitative Western blotting with phospho-specific SR protein antibodies or mass spectrometry-based phosphoproteomics. These methods would measure the dose-dependent reduction in phosphorylation of specific SR proteins like SRSF1 upon treatment with the inhibitor.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the established signaling pathway for CLK1-mediated SR protein phosphorylation and the mechanism of action for this compound.
Experimental Protocols
Detailed protocols are essential for accurately assessing the efficacy and mechanism of kinase inhibitors. Below are standard methodologies for characterizing this compound.
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against CLK1 using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human CLK1 enzyme.
-
SR protein substrate (e.g., recombinant SRSF1 or a synthetic peptide).
-
This compound (serial dilutions in DMSO).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8].
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96- or 384-well microplates.
-
Multilabel plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 50 µM)[5]. Then, dilute these concentrations into the kinase buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Setup: To each well of the microplate, add the components in the following order:
-
Kinase buffer.
-
Test compound solution (this compound dilutions or DMSO).
-
CLK1 enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase[8].
-
Initiate Reaction: Add a solution containing the SR protein substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for CLK1, if known (e.g., 10 µM)[5].
-
Kinase Reaction: Incubate the plate at 27-30°C for 1 hour, allowing the phosphorylation to proceed[8].
-
ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent will deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature[8].
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 1 hour at room temperature[8].
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol describes how to assess the effect of this compound on the phosphorylation status of endogenous SR proteins in a cell line (e.g., HCT116, HeLa).
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Phospho-SR protein antibody (e.g., mAb104, which recognizes a phospho-epitope on multiple SR proteins).
-
Antibody against a specific SR protein (e.g., anti-SRSF1).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for a specified time (e.g., 24 hours)[7].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Hyper-phosphorylated SR proteins often show a characteristic upward mobility shift, which can be reversed by inhibitor treatment[9][10].
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., mAb104) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. To confirm the effect is on phosphorylation and not total protein levels, strip the membrane and re-probe with an antibody against the total SR protein and a loading control. The ratio of the phospho-SR signal to the total SR signal will indicate the specific effect of this compound on phosphorylation.
Experimental Workflow Visualization
The following diagram provides a logical workflow for the characterization of a novel CLK1 inhibitor.
References
- 1. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. raybiotech.com [raybiotech.com]
The Biochemical and Cellular Activity of Clk1-IN-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clk1-IN-3 is a potent and selective small molecule inhibitor of CDC-like kinase 1 (CLK1), a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. This document provides a comprehensive overview of the biochemical and cellular activities of this compound. It includes a summary of its kinase inhibition profile, its effects on cellular processes, particularly the induction of autophagy, and its potential therapeutic application in acute liver injury. Detailed methodologies for key experiments are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Biochemical Activity
This compound is a highly potent inhibitor of CLK1 with an IC50 value in the low nanomolar range. It also exhibits inhibitory activity against other CLK isoforms, namely CLK2 and CLK4, though with reduced potency. Notably, this compound demonstrates significant selectivity for CLK1 over the related kinase DYRK1A.
Table 1: In Vitro Kinase Inhibition Profile of this compound[1]
| Kinase | IC50 (nM) | Selectivity vs. DYRK1A |
| Clk1 | 5 | >300-fold |
| Clk2 | 42 | - |
| Clk4 | 108 | - |
| Dyrk1A | >1500 | - |
Cellular Activity
In cellular assays, this compound has been demonstrated to be a potent inducer of autophagy in various cell lines, including HeLa, BNLCL.2, and HCT 116 cells[1]. This activity is characterized by an increase in the ratio of LC3II to LC3I and the degradation of SQSTM1/p62, both established markers of autophagic flux. Furthermore, in an in vivo model of acetaminophen-induced acute liver injury (ALI), this compound has been shown to have a protective effect[1][2].
Table 2: Cellular and In Vivo Activity of this compound
| Activity | Model System | Observed Effect | Concentration/Dose | Reference |
| Autophagy Induction | HeLa, BNLCL.2, HCT 116 cells | Increased LC3II/LC3I ratio, degradation of SQSTM1/p62 | 0-10 µM (24h) | [1] |
| Hepatoprotection | Acetaminophen-induced ALI in mice | Significant suppression of acute liver injury | 0-40 mg/kg (IP, once) | [1] |
Signaling Pathways and Mechanism of Action
CLK1 is a key regulator of pre-mRNA splicing. It phosphorylates SR proteins, which are essential for the assembly of the spliceosome and the selection of splice sites[3][4]. Inhibition of CLK1 by this compound disrupts this process, leading to alterations in the splicing of numerous pre-mRNAs. This can affect the expression of proteins involved in various cellular processes, including cell cycle control and survival[5][6][7].
The induction of autophagy by this compound is a significant cellular response. While the precise signaling cascade linking CLK1 inhibition to autophagy is still under investigation, it is hypothesized that the alteration of splicing patterns of key regulatory proteins or cellular stress induced by splicing dysregulation may trigger the autophagic process.
Diagram 1: CLK1 Signaling in Pre-mRNA Splicing
Caption: Inhibition of CLK1 by this compound prevents the phosphorylation of SR proteins, leading to dysregulation of spliceosome assembly and pre-mRNA splicing.
Diagram 2: Hypothesized Pathway for this compound Induced Autophagy
Caption: A hypothesized pathway where CLK1 inhibition by this compound leads to splicing dysregulation, inducing cellular stress and subsequently triggering autophagy.
Experimental Protocols
The following are representative protocols for the key experiments cited.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a standard method for determining the IC50 of a kinase inhibitor.
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 1 mM DTT, 0.01% BSA, and 0.01% Tween-20[5].
-
Dilute recombinant human CLK1 enzyme in Kinase Assay Buffer to the desired concentration (e.g., 300 ng/mL)[5].
-
Prepare a substrate peptide solution (e.g., GRSRSRSRSRSRSRSR) at a concentration of 3 µM in Kinase Assay Buffer[5].
-
Prepare a 5 µM ATP solution in Kinase Assay Buffer[5].
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the CLK1 enzyme, substrate peptide, and this compound solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram 3: In Vitro Kinase Inhibition Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel CLK1 inhibitors for the treatment of acute liver injury | BioWorld [bioworld.com]
- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 4. CLK1 - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
Structural Basis for Enhanced Selectivity of the Kinase Inhibitor Clk1-IN-3
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular underpinnings that contribute to the high selectivity of Clk1-IN-3, a potent inhibitor of the CDC-like kinase 1 (Clk1). By integrating crystallographic data, computational modeling studies, and biochemical assay results, this document aims to offer a detailed understanding for researchers, scientists, and professionals involved in drug discovery and development.
Executive Summary
Cdc2-like kinases (CLKs) are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] this compound has emerged as a potent and selective inhibitor of Clk1.[2][3] This guide delves into the structural basis of this selectivity, providing quantitative data, detailed experimental methodologies, and visual representations of key molecular interactions and pathways.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity. This compound demonstrates notable selectivity for Clk1 over other kinases, including the closely related Clk isoforms and Dyrk1A.[2][3] The following table summarizes the inhibitory activity of this compound and, for comparative purposes, other known Clk inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | Clk1 | 5 | [2][3] |
| Clk2 | 42 | [2][3] | |
| Clk4 | 108 | [2][3] | |
| Dyrk1A | >1500 (over 300-fold selectivity) | [2] | |
| SGC-CLK-1 | Clk1 | 13 | [4] |
| Clk2 | 4 | [4] | |
| Clk3 | 363 | [4] | |
| Clk4 | 46 | [4] | |
| CX-4945 | Clk1 | - | [1] |
| Clk2 | Highest inhibitory effect | [1] | |
| Clk3 | - | [1] | |
| Clk4 | - | [1] | |
| Staurosporine | Clk1 | 22.6 | [5] |
| Ro 31-8220 | Clk1 | 13.6 | [5] |
Structural Basis for Selectivity
The high sequence and structural homology among the ATP-binding sites of protein kinases presents a significant challenge for the development of selective inhibitors. However, subtle differences in the topology and amino acid composition of these sites can be exploited to achieve selectivity.
Computational studies and X-ray crystallography of Clk1 in complex with various inhibitors have revealed key features that govern inhibitor binding and selectivity.[6][7][8][9] Although a crystal structure of Clk1 in complex with this compound is not publicly available, inferences can be drawn from existing structures and computational models.
Key determinants for selective Clk1 inhibition include:
-
The DFG-1 Residue: The residue immediately preceding the conserved DFG motif plays a crucial role. In Clk1, this is a valine (Val324), which is bulkier than the corresponding alanine in Clk3.[7][10][11] This difference in size creates a more compact hydrophobic pocket in Clk1, which can be exploited by inhibitors designed to fit this specific environment.[10][11] Van der Waals interactions with this bulky residue can contribute significantly to binding affinity and selectivity.[11]
-
Hinge Region Interactions: While canonical ATP-mimetic inhibitors form hydrogen bonds with the kinase hinge region, some selective inhibitors achieve their affinity through non-canonical interactions, such as halogen bonds.[7][8]
-
Electrostatic Surface Potential: The active sites of different Clk isoforms exhibit distinct electrostatic surface charge distributions, which can influence the binding of inhibitors with specific charge properties.[1]
Logical Relationship for Clk1 Selectivity
The following diagram illustrates the key factors influencing the selective inhibition of Clk1.
Caption: Logical diagram of factors contributing to Clk1 inhibitor selectivity.
Signaling Pathway and Cellular Function
Clk1 is a key player in the regulation of pre-mRNA splicing. It phosphorylates SR proteins, which are essential for spliceosome assembly and the selection of splice sites.[12] The phosphorylation status of SR proteins, modulated by kinases like Clk1, dictates their subcellular localization and activity.[12] By inhibiting Clk1, compounds like this compound can alter the phosphorylation of SR proteins, thereby affecting alternative splicing events.[4] This mechanism is of significant interest in cancer research, as altered splicing is a hallmark of many malignancies.[1] Furthermore, this compound has been shown to potently induce autophagy, a cellular process for degrading and recycling cellular components, which is another avenue for its potential therapeutic effects.[2][3]
Clk1 Signaling Pathway in Splicing Regulation
The diagram below outlines the role of Clk1 in the regulation of pre-mRNA splicing.
Caption: Role of Clk1 in regulating pre-mRNA splicing.
Experimental Protocols
The characterization of selective kinase inhibitors like this compound relies on a suite of biochemical and biophysical assays. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13][14][15]
Materials:
-
Recombinant human Clk1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1)[13]
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and MBP.
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the appropriate buffer. The final DMSO concentration should not exceed 1%.[13][15]
-
Assay Plate Setup:
-
Blank wells: Add 1x Kinase Assay Buffer.
-
Positive control wells: Add diluent solution (buffer without inhibitor).
-
Test inhibitor wells: Add the serially diluted inhibitor.
-
-
Enzyme Addition: Dilute the Clk1 enzyme to the desired concentration in 1x Kinase Assay Buffer and add to the positive control and test inhibitor wells. Do not add enzyme to the blank wells.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[14]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells to convert the produced ADP to ATP. Incubate at room temperature for 30 minutes.[14]
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography
Determining the three-dimensional structure of a kinase in complex with an inhibitor provides invaluable insights into the binding mode and the molecular basis for selectivity.
General Workflow:
-
Protein Expression and Purification: Express and purify high-quality, soluble Clk1 protein.[16]
-
Crystallization: Screen for crystallization conditions for the Clk1 protein in the presence of the inhibitor (e.g., this compound). This is typically done using sitting-drop or hanging-drop vapor diffusion methods.[16]
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam (often at a synchrotron source) to obtain a diffraction pattern.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. A molecular model is then built into this map and refined to yield the final crystal structure.[9]
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a selective Clk1 inhibitor.
Caption: Experimental workflow for Clk1 inhibitor discovery and characterization.
Conclusion
The selectivity of this compound for Clk1 is a multi-faceted phenomenon rooted in the subtle yet significant structural differences between the active sites of Clk1 and other kinases. Key factors such as the nature of the DFG-1 residue, the shape and electrostatic properties of the ATP-binding pocket, and the potential for non-canonical interactions all contribute to its high-affinity and selective binding. A thorough understanding of these structural determinants, gained through a combination of biochemical assays, X-ray crystallography, and computational modeling, is essential for the rational design of next-generation kinase inhibitors with improved potency and selectivity, ultimately leading to safer and more effective therapeutics.
References
- 1. 6khd - Crystal structure of CLK1 in complex with CX-4945 - Summary - Protein Data Bank Japan [pdbj.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Stable H-bond networks are crucial for selective CLK1 inhibition: a computational perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding selectivity of CLK kinase inhibitors: structural insights with 3decision® — 3decision [3decision.discngine.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CLK1 - Wikipedia [en.wikipedia.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clk1-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk1-IN-3 is a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1), a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing and other cellular processes.[1][2] By phosphorylating serine/arginine-rich (SR) proteins, CLK1 influences splice site selection and the overall landscape of alternative splicing.[2][3] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive target for therapeutic intervention.[4][5] this compound has also been shown to potently induce autophagy in vitro.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on alternative splicing, autophagy, and cell viability.
Mechanism of Action
This compound is a selective inhibitor of CLK1 with a reported IC50 of 5 nM.[1] It also exhibits inhibitory activity against CLK2 and CLK4, with IC50 values of 42 nM and 108 nM, respectively, and shows over 300-fold selectivity for CLK1 over Dyrk1A.[1] The primary mechanism of action of CLK1 inhibition involves the modulation of pre-mRNA splicing by altering the phosphorylation status of SR proteins.[2][4] This can lead to changes in the production of specific protein isoforms, ultimately affecting cellular functions such as cell growth, apoptosis, and cell cycle progression.[4][6] Additionally, inhibition of CLK1 by compounds like this compound has been demonstrated to induce autophagy, a cellular process for degrading and recycling cellular components.[1][7]
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (Clk1) | 5 nM | N/A (Biochemical Assay) | [1] |
| IC50 (Clk2) | 42 nM | N/A (Biochemical Assay) | [1] |
| IC50 (Clk4) | 108 nM | N/A (Biochemical Assay) | [1] |
| Effective Concentration for Autophagy Induction | 0 - 10 µM | HeLa, BNLCL.2, HCT 116 | [1] |
| Treatment Time for Autophagy Induction | 24 hours | HeLa, BNLCL.2, HCT 116 | [1] |
Signaling Pathways and Experimental Workflows
CLK1 Signaling Pathway in Alternative Splicing
Caption: CLK1 phosphorylates SR proteins, promoting spliceosome assembly and alternative splicing.
Experimental Workflow for Analyzing this compound Effects
Caption: General workflow for studying the effects of this compound on cultured cells.
Experimental Protocols
Protocol 1: Assessment of Autophagy Induction by Western Blot
This protocol details the detection of autophagy markers LC3B and p62/SQSTM1 in cells treated with this compound. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[1]
Materials:
-
Cell line of interest (e.g., HeLa, HCT 116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. Include a DMSO-only control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control (GAPDH or β-actin).
Protocol 2: Analysis of Alternative Splicing by RT-PCR
This protocol is designed to assess changes in the alternative splicing of a target gene upon treatment with this compound.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
PCR primers flanking the alternative splicing event of interest
-
Taq DNA polymerase and dNTPs
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
PCR Amplification:
-
Set up PCR reactions with primers designed to amplify the region containing the alternative splicing event.
-
Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on an agarose gel to separate the different splice isoforms.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
-
Data Analysis: Quantify the band intensities of the different splice isoforms using a gel documentation system and analysis software. Calculate the ratio of the isoforms to determine the effect of this compound on splicing.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations in triplicate. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the control (DMSO-treated) cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in LC3-II/LC3-I ratio | Insufficient concentration or treatment time. | Perform a dose-response and time-course experiment. |
| Cell line is not sensitive to this compound-induced autophagy. | Test other cell lines known to be responsive. | |
| No change in splicing pattern | The target gene is not regulated by CLK1-dependent splicing. | Select a known CLK1-regulated gene for analysis. |
| Insufficient inhibition of CLK1. | Increase the concentration of this compound. | |
| High variability in cell viability assay | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. |
Conclusion
This compound is a valuable tool for studying the roles of CLK1 in various cellular processes. The protocols provided here offer a framework for investigating the effects of this inhibitor on autophagy, alternative splicing, and cell viability. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful experimental design and data analysis will contribute to a better understanding of CLK1 biology and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLK1 - Wikipedia [en.wikipedia.org]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Treating HeLa Cells with Clk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity has been implicated in various diseases, including cancer. Small molecule inhibitors of CLK1, such as Clk1-IN-3, are valuable tools for studying the biological functions of CLK1 and for developing potential therapeutic agents. These application notes provide a comprehensive protocol for the treatment of HeLa cells with the CLK1 inhibitor this compound, including methods for assessing its effects on cell viability, apoptosis, and protein phosphorylation.
Mechanism of Action
CLK1 inhibitors act by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of its substrates, primarily SR proteins. This inhibition of SR protein phosphorylation disrupts the assembly of the spliceosome, leading to alterations in pre-mRNA splicing. The consequences of these splicing changes can include the production of non-functional proteins or the downregulation of proteins essential for cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
| Inhibitor | Cell Line | Assay | Result | Reference |
| TG003 | PC3 (Prostate Cancer) | Alamar Blue Proliferation Assay (48h) | IC50 ~10 µM | [1] |
| TG003 | Gastric Cancer Cell Lines | Cellular Proliferation Assay | Significant decrease at 10 µM | |
| T-025 | 240 Cancer Cell Lines | Growth Inhibition Assay (72h) | IC50 range: 30–300 nmol/l | [2] |
| T-025 | MDA-MB-468 (Breast Cancer) | Growth Inhibition Assay | IC50 ~50 nM | [2] |
Experimental Protocols
The following are detailed protocols for treating HeLa cells with a CLK1 inhibitor, using TG003 as an example. These protocols should be adapted and optimized for this compound.
Cell Culture and Seeding
-
Cell Line: HeLa (human cervical adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed 3 x 10^5 HeLa cells per well in a 6-well plate for protein analysis and apoptosis assays, or 1 x 10^4 cells per well in a 96-well plate for viability assays. Allow cells to adhere overnight before treatment.[1]
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Treatment of HeLa Cells
-
After overnight cell attachment, remove the culture medium.
-
Add fresh medium containing the desired concentrations of this compound (e.g., a serial dilution from 0.01 µM to 100 µM to determine the IC50).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
Cell Viability Assay (Alamar Blue Assay)
-
After the treatment period, remove the medium containing the inhibitor.
-
Add fresh serum-free medium containing 10% Alamar Blue reagent to each well.[1]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-3/7 Activity Assay)
-
After treatment, remove the medium and replace it with a solution containing a Caspase-3/7 green detection reagent according to the manufacturer's instructions.[1]
-
Incubate the cells at 37°C for 30-60 minutes.[1]
-
Visualize and quantify the fluorescent cells (indicating apoptosis) using a fluorescence microscope or a flow cytometer.
Western Blot Analysis for Phosphorylated SR Proteins
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Visualizations
CLK1 Signaling Pathway and Inhibition
Caption: Inhibition of CLK1 by this compound disrupts SR protein phosphorylation.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating the cellular effects of this compound in HeLa cells.
References
Application Notes and Protocols for Clk1-IN-3 in a Mouse Model of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of Clk1-IN-3, a potent and selective inhibitor of Cdc2-like kinase 1 (Clk1), in a mouse model of liver injury. This compound has demonstrated significant hepatoprotective effects in preclinical studies of acute liver injury by inducing autophagy. These protocols are intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound in both acute and potentially chronic liver disease models.
Mechanism of Action
This compound is a 1H-pyrrolo[2,3-b]pyridin-5-amine derivative that exhibits potent and selective inhibition of Clk1, with an IC50 value of 5 nM. It displays over 300-fold selectivity for Clk1 over DYRK1A. The primary mechanism of its hepatoprotective effect is the induction of autophagy, a cellular process essential for the removal of damaged organelles and protein aggregates, which is often impaired in liver injury. By enhancing autophagy, this compound helps to mitigate cellular stress and prevent cell death in hepatocytes.
Signaling Pathway of Clk1 Inhibition in Liver Injury
The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects in the context of acute liver injury.
Caption: Proposed mechanism of this compound in ameliorating acetaminophen-induced liver injury.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Clk1 | 5 |
| Clk2 | 42 |
| Clk4 | 108 |
| DYRK1A | 1521 |
Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Half-life (T1/2) | 5.29 hours |
| Oral Bioavailability | 19.5% |
Hepatoprotective Effects of this compound in Acetaminophen-Induced Acute Liver Injury
| Treatment Group | Dose (mg/kg, i.p.) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | - | Normal | Normal |
| Acetaminophen (APAP) | Varies (e.g., 300-500) | Significantly Elevated | Significantly Elevated |
| APAP + this compound | 10 | Dose-dependent reduction | Dose-dependent reduction |
| APAP + this compound | 20 | Dose-dependent reduction | Dose-dependent reduction |
| APAP + this compound | 40 | Dose-dependent reduction | Dose-dependent reduction |
Note: Specific quantitative values for ALT and AST are not publicly available and should be determined experimentally.
Experimental Protocols
Acetaminophen-Induced Acute Liver Injury in Mice
This protocol describes the induction of acute liver injury in mice using acetaminophen (APAP), a widely used model that recapitulates key features of human APAP-induced hepatotoxicity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
This compound (or vehicle control)
-
Animal handling and injection equipment
Experimental Workflow:
Caption: Workflow for the APAP-induced acute liver injury model with this compound treatment.
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the mice for 12-16 hours overnight with free access to water. This step is crucial for consistent APAP-induced hepatotoxicity.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).
-
Administer this compound via intraperitoneal (i.p.) injection at a dose range of 10-40 mg/kg. The optimal timing of administration relative to the APAP challenge should be determined empirically but is often given 1-2 hours prior to APAP.
-
-
APAP Induction:
-
Prepare a fresh solution of APAP in warm sterile saline.
-
Administer APAP via i.p. injection at a dose of 300-500 mg/kg. The dose may need to be optimized based on the mouse strain and desired severity of injury.
-
-
Monitoring and Euthanasia: Monitor the animals for signs of distress. Euthanize subgroups of mice at predetermined time points (e.g., 6, 12, 24 hours) after APAP administration.
-
Sample Collection:
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with ice-cold PBS and collect liver tissue for histology, western blotting, and other molecular analyses.
-
Assessment of Liver Injury
1. Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays:
-
Allow collected blood to clot at room temperature and centrifuge to separate serum.
-
Measure ALT and AST levels using commercially available assay kits according to the manufacturer's instructions.
2. Histological Analysis (Hematoxylin and Eosin Staining):
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
Dehydrate, clear, and mount the sections.
-
Examine under a microscope to assess the extent of necrosis, inflammation, and other pathological changes.
In Vivo Autophagy Assessment
Western Blotting for LC3-II:
-
Homogenize a portion of the collected liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the liver lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against LC3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) indicates an induction of autophagy.
Application in Chronic Liver Injury Models (Exploratory)
While the efficacy of this compound has been demonstrated in an acute liver injury model, its potential in chronic liver injury and fibrosis remains to be elucidated. The following protocol for carbon tetrachloride (CCl4)-induced liver fibrosis is provided as a starting point for such investigations.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4) (Sigma-Aldrich)
-
Corn oil
-
This compound (or vehicle control)
-
Animal handling and injection equipment
Procedure:
-
Induction of Fibrosis: Administer CCl4 (0.5-1.0 mL/kg) diluted in corn oil via i.p. injection twice weekly for 4-8 weeks.
-
This compound Treatment: Administer this compound (10-40 mg/kg, i.p.) on a predetermined schedule (e.g., daily or on the days of CCl4 administration).
-
Assessment of Fibrosis:
-
Histology (Sirius Red Staining): Stain liver sections with Picrosirius red to visualize collagen deposition (red). Quantify the fibrotic area using image analysis software.
-
Hydroxyproline Assay: Measure the hydroxyproline content in liver tissue as a quantitative measure of collagen.
-
Gene Expression Analysis: Analyze the mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Timp1) by qRT-PCR.
-
Logical Relationship for Chronic Model Investigation:
Caption: Hypothesized role of this compound in a chronic liver fibrosis model.
Conclusion
This compound presents a promising therapeutic strategy for acute liver injury through its ability to induce autophagy. The provided protocols offer a framework for researchers to validate and expand upon these findings. Further investigation into the role of this compound in chronic liver disease is warranted and could open new avenues for the treatment of liver fibrosis.
Application Notes and Protocols for Detecting Phosphorylated SR Proteins Following Clk1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a crucial role in the regulation of pre-mRNA splicing. Their function is tightly regulated by reversible phosphorylation, primarily within their arginine-serine-rich (RS) domains. The CDC-like kinases (CLKs), particularly CLK1, are key regulators that phosphorylate SR proteins, thereby modulating their subcellular localization and activity in spliceosome assembly.[1][2][3] Dysregulation of SR protein phosphorylation is implicated in various diseases, making the analysis of their phosphorylation status a critical area of research.
This document provides a detailed protocol for the detection of phosphorylated SR (p-SR) proteins by Western blot following the inhibition of CLK1 using the potent and selective inhibitor, Clk1-IN-3.[4] This inhibitor allows for the investigation of the direct consequences of CLK1 inhibition on the phosphorylation state of its downstream targets. The provided methodology emphasizes best practices for phosphoprotein analysis to ensure robust and reproducible results.
Signaling Pathway
CLK1 directly phosphorylates SR proteins on serine residues within their RS domains. This phosphorylation event is critical for the mobilization of SR proteins from nuclear speckles to the sites of active transcription and splicing. Inhibition of CLK1 by this compound is expected to decrease the overall phosphorylation level of SR proteins.
Caption: Signaling pathway of CLK1-mediated SR protein phosphorylation and its inhibition by this compound.
Experimental Workflow
The overall experimental procedure involves treating cells with this compound, preparing cell lysates with phosphatase inhibitors, separating proteins by SDS-PAGE, transferring them to a membrane, and finally, detecting the phosphorylated SR proteins using a specific antibody.
Caption: Experimental workflow for Western blot analysis of p-SR proteins.
Quantitative Data Summary
The following table provides a summary of the recommended concentrations, dilutions, and incubation times for the key reagents used in this protocol.
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 2 x 10^6 cells / 10 cm plate | Adjust based on cell type and proliferation rate to achieve 70-80% confluency at the time of treatment. |
| This compound Treatment | ||
| Concentration | 0.5 - 10 µM | Start with a dose-response experiment to determine the optimal concentration for your cell line. A concentration of 1-5 µM is a good starting point.[4] |
| Duration | 6 - 24 hours | A time-course experiment is recommended. A 6-hour treatment may be sufficient to observe changes in phosphorylation.[5] |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors | The addition of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) is critical to preserve phosphorylation. |
| Protein Loading | 10 - 30 µg per lane | Ensure equal loading across all lanes by performing a protein quantification assay (e.g., BCA). |
| Primary Antibody | ||
| anti-p-SR (1H4/MABE50) | 0.025 µg/mL (1:20,000 from a 0.5 mg/mL stock) | This monoclonal antibody recognizes a conserved phosphoepitope on multiple SR proteins.[6] |
| Incubation | Overnight at 4°C | Or 1-2 hours at room temperature. Overnight incubation often yields a better signal-to-noise ratio.[7] |
| Secondary Antibody | ||
| Anti-Mouse IgG (HRP-conj.) | 1:5,000 - 1:20,000 dilution | The optimal dilution should be determined empirically. |
| Incubation | 1 hour at room temperature | |
| Blocking Buffer | 5% (w/v) BSA in TBST | Avoid using non-fat dry milk as it contains phosphoproteins (casein) that can cause high background.[8] |
Detailed Experimental Protocol
Materials and Reagents:
-
Cells of interest (e.g., HeLa, HCT116)[4]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium fluoride and sodium orthovanadate)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Tris-Glycine-SDS Running Buffer
-
PVDF membrane (0.45 µm)
-
Transfer Buffer (e.g., Towbin buffer)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Primary Antibody: Anti-Phosphoepitope SR proteins, clone 1H4 (MilliporeSigma, Cat# MABE50)[9][10]
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
1. Cell Culture and Treatment with this compound
-
Seed cells in 10 cm plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
2. Preparation of Cell Lysates
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Based on the concentrations, normalize all samples to the same concentration with lysis buffer.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing with 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 10-30 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S (optional).
5. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% (w/v) BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the anti-p-SR primary antibody (clone 1H4, 0.025 µg/mL) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[6]
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated goat anti-mouse secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation. The 1H4 antibody detects multiple SR proteins, which will appear as a ladder of bands at various molecular weights (typically ranging from ~20 to 75 kDa).[6][9]
-
For quantitative analysis, measure the band intensities using densitometry software. Normalize the p-SR protein signal to a loading control (e.g., β-actin or GAPDH) that is run on the same gel. For more accurate normalization, it is recommended to also probe a parallel blot for total SR proteins.[11]
References
- 1. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Anti-Phosphoepitope SR proteins Antibody, clone 1H4 | MABE50 [merckmillipore.com]
- 10. citeab.com [citeab.com]
- 11. licorbio.com [licorbio.com]
Clk1-IN-3 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of Clk1-IN-3, a potent and selective inhibitor of Cdc2-like kinase 1 (Clk1), and protocols for its use in research applications.
Introduction
This compound is a highly selective and potent inhibitor of Clk1, a kinase involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2][3][4][5] It also demonstrates inhibitory activity against Clk2 and Clk4.[1][2] Due to its role in fundamental cellular processes, inhibition of Clk1 by this compound has shown potential in various research areas, including oncology and acute liver injury.[1][2] Notably, this compound has been observed to induce autophagy in vitro.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₃FN₆O | [1] |
| Molecular Weight | 430.48 g/mol | [1] |
| CAS Number | 2922550-28-3 | [1] |
Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). For other solvents, empirical testing is recommended.
| Solvent | Concentration | Comments |
| DMSO | 100 mg/mL (232.30 mM) | Requires sonication for complete dissolution. The use of new, anhydrous DMSO is recommended as the compound is hygroscopic and solubility can be significantly impacted by water content.[2] |
Application Notes
In Vitro Applications:
-
Kinase Assays: this compound is a potent inhibitor of Clk1 with an IC₅₀ of 5 nM.[1][2][3] It also inhibits Clk2 (IC₅₀ = 42 nM) and Clk4 (IC₅₀ = 108 nM) and exhibits over 300-fold selectivity against Dyrk1A.[1][2][3]
-
Autophagy Induction: this compound has been shown to potently induce autophagy in various cell lines, including HeLa, BNLCL.2, and HCT 116, at concentrations ranging from 0-10 μM over 24 hours.[2] A key marker of this process, the degradation of SQSTM1/p62, is stimulated by this compound.[2]
-
Anti-Tumor Studies: The dual inhibition of Clk1 and Clk2 suggests potential applications in cancer research.[2] this compound can bind to and inhibit the degradation of the Clk1 protein in a dose-dependent manner (10 µM - 1000 µM).[2]
In Vivo Applications:
-
Pharmacokinetics: In male Balb/C mice, a 10 mg/kg dose administered intravenously, orally, or intraperitoneally demonstrated an acceptable pharmacokinetic profile, with a half-life (T₁/₂) of 5.29 hours and an oral bioavailability of 19.5%.[2]
-
Acute Liver Injury Models: this compound has been suggested for research in acute liver injury.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder. For 1 mg of this compound (MW: 430.48 g/mol ), the required volume of DMSO for a 10 mM stock is calculated as follows: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 430.48 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 232.3 µL
-
Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortex the solution thoroughly for 1-2 minutes.
-
Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[2] Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cell line of interest
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., for autophagy studies, a range of 0-10 µM is suggested).[2]
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted this compound or vehicle control to your cell cultures and incubate for the desired time period (e.g., 24 hours for autophagy induction).[2]
-
Proceed with downstream analysis (e.g., Western blotting for SQSTM1/p62, immunofluorescence, etc.).
-
Storage and Stability:
-
Powder: Store at -20°C for up to 2 years.[1]
-
DMSO Stock Solution: Store at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] It is highly recommended to aliquot the stock solution to minimize freeze-thaw cycles.
Visualizations
Caption: Role of Clk1 in pre-mRNA Splicing and its Inhibition by this compound.
Caption: Experimental Workflow for Determining the Solubility of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Clk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using Clk1-IN-3, a potent and selective inhibitor of CDC-like kinase 1 (CLK1). The information provided is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the therapeutic potential of this compound in various disease models.
Introduction
This compound is a small molecule inhibitor with high selectivity for CLK1, a dual-specificity kinase involved in the regulation of pre-mRNA splicing and other cellular processes.[1] Inhibition of CLK1 has shown therapeutic promise in several disease areas, including acute liver injury, Duchenne muscular dystrophy, and certain types of cancer.[1][2] this compound has been demonstrated to induce autophagy and exhibits a favorable pharmacokinetic profile for in vivo applications.[1][3]
Mechanism of Action
CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are key regulators of spliceosome assembly and alternative splicing.[4][5] By inhibiting CLK1, this compound modulates the phosphorylation status of SR proteins, leading to alterations in pre-mRNA splicing.[6][7] Additionally, inhibition of CLK1 by this compound can induce autophagy through the mTOR/PI3K signaling pathway.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs DYRK1A |
| CLK1 | 5 | >300-fold |
| CLK2 | 42 | - |
| CLK4 | 108 | - |
Data sourced from MedchemExpress.[1]
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration Route |
| Half-life (T1/2) | 5.29 hours | IV, PO, IP |
| Oral Bioavailability | 19.5% | PO |
Data sourced from MedchemExpress and BioWorld.[1][3]
Table 3: Exemplar In Vivo Dosing for a Related CLK1 Inhibitor (J10688)
| Dose (mg/kg) | Administration Route | Study Model | Observed Effect |
| 10 | Not Specified | Influenza virus-infected mice | Increased survival rate |
| 30 | Not Specified | Influenza virus-infected mice | Increased survival rate, comparable to oseltamivir |
This data is for a different CLK1 inhibitor and is provided for reference.[8]
Signaling Pathways
Below are diagrams illustrating the key signaling pathways involving CLK1 that are modulated by this compound.
CLK1-Mediated Regulation of Pre-mRNA Splicing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel CLK1 inhibitors for the treatment of acute liver injury | BioWorld [bioworld.com]
- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
- 7. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Immunofluorescence Staining After Clk1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
Clk1-IN-3 is a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1), a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing.[1][2] CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are key splicing factors.[3][4] This phosphorylation event governs the localization and activity of SR proteins, thereby controlling splice site selection.[3] Inhibition of CLK1 with this compound disrupts this process, leading to alterations in alternative splicing. These alterations can affect the expression of proteins involved in critical cellular processes such as cell cycle progression, proliferation, and survival, making CLK1 an interesting target for therapeutic development.[5]
Immunofluorescence (IF) is an indispensable technique for visualizing the subcellular localization and expression levels of proteins. Following treatment with this compound, IF can be employed to observe resulting cellular changes. For example, researchers can monitor the redistribution of splicing factors (like SR proteins) from nuclear speckles, or assess changes in the expression or localization of a specific protein of interest whose pre-mRNA splicing is affected by CLK1 inhibition.[6] This protocol provides a detailed methodology for performing immunofluorescence staining on cultured cells treated with this compound, optimized for the visualization of nuclear proteins.
Mechanism of Action of this compound
This compound selectively binds to the ATP-binding pocket of CLK1, preventing the phosphorylation of its downstream substrates, primarily the SR family of splicing factors. This lack of phosphorylation alters the assembly of the spliceosome, leading to changes in pre-mRNA splicing patterns, such as exon skipping or intron retention.
Caption: Mechanism of this compound action on the pre-mRNA splicing pathway.
Quantitative Data
The potency and selectivity of an inhibitor are critical for interpreting experimental results. This compound is a highly potent inhibitor of CLK1 with significant selectivity over other kinases like Dyrk1A.
| Kinase Target | IC50 Value (nM) | Selectivity vs. CLK1 |
| Clk1 | 5 | 1x |
| Clk2 | 42 | 8.4x |
| Clk4 | 108 | 21.6x |
| Dyrk1A | >1500 (approx) | >300x |
| Table 1: Inhibitory concentrations (IC50) of this compound against various kinases. Data sourced from MedchemExpress.[1][2] |
Detailed Immunofluorescence Protocol
This protocol is designed for adherent cells cultured on glass coverslips. Modifications may be required for suspension cells or different sample types.
I. Materials Required
-
Cell Culture: Adherent cells, appropriate culture medium, sterile glass coverslips (12-18 mm), 6-well or 24-well tissue culture plates.
-
Reagents:
-
This compound (MedchemExpress or other supplier)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum (or serum from the host of the secondary antibody) in PBS
-
Primary Antibody (specific to the protein of interest)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filters
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
II. Reagent Preparation
-
10X PBS Stock (1 L): 80 g NaCl, 2 g KCl, 14.4 g Na2HPO4, 2.4 g KH2PO4. Dissolve in 800 mL distilled water, adjust pH to 7.4, and bring the volume to 1 L. Autoclave to sterilize. Dilute to 1X with distilled water for use.
-
4% PFA Fixative (100 mL): Dissolve 4 g PFA in 80 mL of 1X PBS by heating to 60°C in a fume hood (do not boil). Add 1-2 drops of 1M NaOH to clear the solution. Cool to room temperature, adjust pH to 7.2-7.4, and bring the volume to 100 mL with 1X PBS. Filter and store at 4°C for up to one week.
-
Permeabilization Buffer (50 mL): Add 125 µL of Triton X-100 to 50 mL of 1X PBS.
-
Blocking Buffer (10 mL): Add 0.1 g BSA and 500 µL of Normal Goat Serum to 9.5 mL of 1X PBS.
III. Experimental Workflow
Caption: Step-by-step workflow for the immunofluorescence protocol.
IV. Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a culture plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
Prepare working concentrations of this compound by diluting a stock solution (e.g., 10 mM in DMSO) in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the medium containing this compound or vehicle control. Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with 1X PBS.
-
Add enough 4% PFA solution to cover the coverslips.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (for intracellular/nuclear targets):
-
Blocking:
-
Add Blocking Buffer to cover the cells.
-
Incubate for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its predetermined optimal concentration.
-
Aspirate the blocking solution from the coverslips.
-
Add the diluted primary antibody solution. Ensure the coverslip is fully covered (typically 50-100 µL).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature, protected from light.
-
Aspirate the secondary antibody solution and wash three times with 1X PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate cells with a DAPI or Hoechst solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with 1X PBS.
-
Briefly rinse the coverslip in distilled water to remove salt crystals.
-
Mount the coverslip onto a clean microscope slide using a drop of antifade mounting medium, with the cell-side down.
-
Carefully press down to remove air bubbles and seal the edges with clear nail polish if desired.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure (as per manufacturer's instructions).
-
Visualize the staining using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images using consistent settings (e.g., exposure time, gain) across all samples for accurate comparison between treated and control groups. Analyze images for changes in protein localization, intensity, and morphology.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CLK1 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence localization of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting insolubility issues with Clk1-IN-3
This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Clk1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
The most commonly recommended solvent for dissolving this compound is Dimethyl sulfoxide (DMSO).[1][2]
Q2: I am having difficulty completely dissolving this compound in DMSO. What steps can I take?
If you encounter insolubility or precipitation during preparation, the following methods can help aid dissolution:
-
Warming: Gently warm the solution.
-
Sonication: Use an ultrasonic bath to sonicate the solution.[1][3][4]
-
Use Fresh Solvent: Hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound. It is recommended to use newly opened, anhydrous DMSO for the best results.[3][5][6]
Q3: My this compound stock solution precipitated after being stored in the freezer. Can I still use it?
Precipitation can occur when a concentrated stock solution is frozen. To resolve this, bring the vial to room temperature and attempt to redissolve the compound by vortexing or brief sonication. If the precipitate fully dissolves and the solution is clear, it is ready for use. To prevent this issue, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What are the recommended storage conditions for this compound?
-
Powder: The solid compound should be stored at -20°C for long-term stability (up to 2 years).[7][8]
-
Stock Solutions in DMSO: For optimal stability, stock solutions should be aliquoted and stored at -80°C for up to 6 months.[1][7] Storage at -20°C is suitable for shorter periods (up to 1 month).[1]
Q5: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Direct dissolution in aqueous-based solutions is not recommended due to the compound's low aqueous solubility. A concentrated stock solution should first be prepared in DMSO. This stock can then be diluted to the final working concentration in the appropriate aqueous buffer or medium.
Troubleshooting Insolubility
This section provides a step-by-step guide to address solubility challenges with this compound.
My this compound is not dissolving. How can I troubleshoot this?
Please follow the workflow below to address insolubility issues. Start by verifying the solvent quality and concentration, and then apply physical methods if necessary.
Data Presentation
Solubility Data
The following table summarizes the solubility of this compound in DMSO, providing the required solvent volume to achieve specific concentrations.
| Solvent | Concentration (mM) | Volume per 1 mg | Volume per 5 mg | Volume per 10 mg |
| DMSO | 1 | 2.3230 mL | 11.6149 mL | 23.2299 mL |
| DMSO | 5 | 0.4646 mL | 2.3230 mL | 4.6460 mL |
| DMSO | 10 | 0.2323 mL | 1.1615 mL | 2.3230 mL |
| Data is based on a molecular weight of 430.49 g/mol .[8] Batch-specific molecular weights may vary slightly. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Preparation: Before opening, bring the vial of this compound powder to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare a 10 mM stock, you might weigh 1 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial. Based on the table above, for 1 mg of this compound, add 0.2323 mL (232.3 µL) of DMSO to achieve a 10 mM concentration.[1][8]
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Troubleshooting: If the compound does not fully dissolve, briefly sonicate the vial in an ultrasonic water bath. Gentle warming (e.g., to 37°C) can also be applied if necessary.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -80°C for long-term storage (up to 6 months).[1][7]
Mechanism of Action Overview
This compound is a potent inhibitor of Cdc2-Like Kinase 1 (CLK1), a nuclear protein kinase.[1][9] CLK1 plays a crucial role in regulating mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[9][10] This phosphorylation event is critical for the release of SR proteins from nuclear speckles, allowing them to participate in spliceosome assembly and modulate alternative splicing.[11][12] By inhibiting CLK1, this compound alters the phosphorylation state of SR proteins, thereby impacting gene expression through changes in alternative splicing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CLK-IN-T3 | DYRK | CDK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. Nuclear protein kinase CLK1 uses a non-traditional docking mechanism to select physiological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Off-Target Effects of Clk1-IN-3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the potential off-target effects of the Clk1 inhibitor, Clk1-IN-3. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a phenotype in my cellular assay that is inconsistent with the known function of Clk1. Could this be due to off-target effects of this compound?
A1: Yes, it is possible. While this compound is a potent and selective inhibitor of Clk1, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. The primary known off-targets for this compound are the closely related kinases Clk2 and Clk4.[1] Inhibition of these kinases could lead to phenotypes that are not solely attributable to the inhibition of Clk1.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target in your experimental system. You can do this by performing a Western blot to assess the phosphorylation status of known Clk1 substrates, such as the SR proteins (e.g., SRSF1). A decrease in the phosphorylation of these substrates upon treatment with this compound would indicate on-target activity.
-
Dose-Response Curve: Perform a dose-response experiment. Off-target effects are often more pronounced at higher concentrations. If the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for Clk1 (5 nM), it is more likely to be an off-target effect.
-
Use a Structurally Unrelated Clk1 Inhibitor: To confirm that the observed phenotype is due to Clk1 inhibition, use a different, structurally unrelated Clk1 inhibitor as a control. If this second inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Clk1. If the phenotype is reversed, it confirms that the effect is mediated by Clk1.
-
Consider Off-Target Kinase Involvement: Review the known off-targets of this compound and other CLK inhibitors (see Table 1 and Table 2). Consider if the inhibition of Clk2, Clk4, or other kinases could explain the observed phenotype.
A2: Unexpected cytotoxicity can be a result of either potent on-target inhibition of a critical cellular process or off-target effects. Clk1's role in regulating RNA splicing is essential for cell viability, so on-target inhibition could lead to cell death in some contexts. However, off-target effects on kinases crucial for cell survival are also a possibility.
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Conduct a systematic cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the precise IC50 for cytotoxicity in your cell line.
-
Correlate with On-Target Inhibition: Compare the cytotoxic IC50 with the IC50 for Clk1 inhibition in your cells (determined by assessing SR protein phosphorylation). If the values are similar, the cytotoxicity is more likely to be an on-target effect.
-
Compare with Other CLK Inhibitors: Test the cytotoxicity of other CLK inhibitors with different selectivity profiles. If inhibitors that are potent against Clk1 but have different off-target profiles also show similar cytotoxicity, it points towards an on-target effect.
-
Analyze Cell Cycle and Apoptosis: Use flow cytometry to analyze the cell cycle profile and markers of apoptosis (e.g., Annexin V staining) in cells treated with this compound. This can provide insights into the mechanism of cell death.
-
Knockdown of Clk1: Use RNAi (siRNA or shRNA) to specifically knock down Clk1 expression. If the knockdown of Clk1 phenocopies the cytotoxic effect of this compound, it strongly suggests an on-target mechanism.
Q3: I am seeing induction of autophagy in my cells treated with this compound. Is this a known effect, and how can I investigate it further?
A3: Yes, this compound is known to be a potent inducer of autophagy.[1] This effect is an important consideration when interpreting experimental results.
Troubleshooting and Investigation Steps:
-
Confirm Autophagy Induction: Monitor the levels of autophagy markers such as LC3-I to LC3-II conversion and p62/SQSTM1 degradation by Western blot. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of autophagy induction.
-
Autophagic Flux Assay: To ensure you are observing an increase in autophagic activity (flux) rather than a blockage of lysosomal degradation, perform an autophagic flux assay. This is typically done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the lysosomal inhibitor indicates a functional autophagic flux.
-
mTOR Pathway Analysis: Investigate the mTOR signaling pathway, a key regulator of autophagy. Check the phosphorylation status of mTOR and its downstream targets like p70S6K and 4E-BP1. It is possible that this compound induces autophagy through an mTOR-independent mechanism, as is the case with some other small molecules.
-
Functional Assays: To understand the functional consequence of autophagy induction in your experimental context, you can inhibit autophagy using pharmacological inhibitors (e.g., 3-methyladenine, bafilomycin A1) or genetic approaches (e.g., siRNA against ATG5 or ATG7) and observe if this reverses the phenotype of interest caused by this compound.
Quantitative Data on Inhibitor Selectivity
The following tables summarize the inhibitory activity of this compound and provide a broader selectivity profile of other representative CLK inhibitors to help anticipate potential off-target effects.
Table 1: IC50 Values for this compound
| Kinase | IC50 (nM) | Selectivity vs. Clk1 |
| Clk1 | 5 | 1x |
| Clk2 | 42 | 8.4x |
| Clk4 | 108 | 21.6x |
| Dyrk1A | >1500 | >300x |
Data sourced from MedchemExpress.[1]
Table 2: Representative Kinome Scan Data for Other CLK Inhibitors
This table provides an example of the off-target profile for other well-characterized CLK inhibitors to guide researchers on potential kinase families that might be affected by compounds targeting the CLK family. Note: This is not specific data for this compound but is representative of the class.
| Inhibitor | Primary Targets | Significant Off-Targets (at 1 µM) | Reference |
| 1C8 | CLK1, CLK2, CLK4 | DYRK1A, DYRK1B, CSNK2, GCN2, FLT3, FLT4, IRAK1, IRAK4, MER, NEK4 | Oncotarget (2024) |
| SGC-CLK-1 | CLK1, CLK2, CLK4 | HIPK1, HIPK2, MAPK15 (ERK8) | J Med Chem (2021) |
| KH-CB19 | CLK1, CLK4 | High selectivity across a panel of 129 kinases | Chem Biol (2011) |
| TG003 | CLK1, CLK4 | CLK2 (less potent), some activity on CK1 isoforms | J Biol Chem (2004) |
Experimental Protocols
1. In Vitro Kinase Assay for IC50 Determination (Radiometric)
This protocol describes a method to determine the concentration of this compound required to inhibit 50% of Clk1 kinase activity.
-
Materials:
-
Recombinant active Clk1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., a specific peptide substrate for Clk1 or a general substrate like myelin basic protein)
-
[γ-³²P]ATP
-
This compound at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Clk1 enzyme, and the substrate.
-
Add varying concentrations of this compound to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Western Blot for SR Protein Phosphorylation
This protocol allows for the assessment of Clk1 activity in cells by measuring the phosphorylation of its downstream targets, the SR proteins.
-
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SR protein (e.g., mAb104 which recognizes a phosphorylated epitope on multiple SR proteins), anti-total SR protein (e.g., anti-SRSF1), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total SR protein and a loading control.
-
3. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the cytotoxic IC50.
-
Visualizations
Caption: CLK1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing Clk1-IN-3 Treatment
Welcome to the technical support center for Clk1-IN-3, a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the use of this compound, with a focus on determining the optimal treatment time for maximum therapeutic or experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of CLK1, with an IC50 of 5 nM.[1] It also shows inhibitory activity against Clk2 and Clk4 at higher concentrations.[1] The primary mechanism of action is the inhibition of the kinase activity of CLK1, which plays a crucial role in the phosphorylation of serine/arginine-rich (SR) proteins.[2][3] This inhibition alters pre-mRNA splicing, a critical step in gene expression.[2] Additionally, inhibition of CLK1 by compounds like this compound has been shown to induce autophagy.[1][4]
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound is cell-type and endpoint-dependent. A good starting point is to perform a dose-response curve. Based on its in vitro potency (IC50 = 5 nM), a concentration range of 10 nM to 1 µM is recommended for initial experiments. For cellular assays, concentrations up to 10 µM have been used.[1] It is crucial to assess both the desired effect (e.g., change in splicing, induction of autophagy) and potential cytotoxicity at each concentration.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on SR protein phosphorylation. | 1. Insufficient treatment time: The effect may not be apparent at very early time points. 2. Suboptimal concentration: The concentration of this compound may be too low for your specific cell line. 3. Poor cell health: Unhealthy cells may not respond appropriately to treatment. | 1. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal duration. 2. Conduct a dose-response experiment to identify the effective concentration range. 3. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| High levels of cytotoxicity observed. | 1. Concentration is too high: this compound may have off-target effects or induce apoptosis at high concentrations. 2. Prolonged treatment duration: Continuous exposure may lead to cell death. | 1. Lower the concentration of this compound. 2. Reduce the treatment duration. Consider a shorter, high-dose pulse followed by washout. |
| Inconsistent results between experiments. | 1. Variability in cell density: Different starting cell numbers can affect the outcome. 2. Inconsistent DMSO concentration: Varying levels of the solvent can impact cellular responses. 3. Passage number of cells: High passage numbers can lead to altered cellular phenotypes and drug responses. | 1. Standardize the seeding density for all experiments. 2. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control. 3. Use cells within a defined low passage number range. |
| Difficulty in detecting autophagy induction. | 1. Inappropriate time point: Autophagy is a dynamic process, and key markers may be transient. 2. Incorrect markers or methods: Relying on a single marker may not be sufficient. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and analyze markers like LC3-II conversion and p62/SQSTM1 degradation.[5] 2. Use multiple methods to confirm autophagy, such as Western blotting for LC3 and p62, and fluorescence microscopy to visualize autophagosomes. |
Optimizing Treatment Time: A Step-by-Step Guide
The optimal treatment time for this compound is highly dependent on the biological process being investigated. Below is a guide to help you determine the ideal duration for your experiment.
Short-Term Treatment (1-6 hours): Assessing Direct Kinase Inhibition and Early Splicing Events
-
Objective: To observe the direct impact on CLK1 kinase activity and initial changes in pre-mRNA splicing.
-
Rationale: Inhibition of SR protein phosphorylation can be a rapid event. Changes in the splicing of specific pre-mRNAs can also be detected within a few hours. A 6-hour treatment has been shown to decrease phosphorylation of CLK-targeted SR proteins.[6]
-
Recommended Time Points: 1, 2, 4, and 6 hours.
Mid-Term Treatment (12-24 hours): Evaluating Downstream Cellular Processes
-
Objective: To investigate the consequences of altered splicing on protein expression and the induction of cellular processes like autophagy and cell cycle arrest.
-
Rationale: A 24-hour treatment is often sufficient to observe significant changes in the levels of proteins encoded by alternatively spliced mRNAs and to detect the induction of autophagy.[1] Studies with other CLK inhibitors have used 18-hour treatments for RNA-sequencing analysis of splicing changes.[7]
-
Recommended Time Points: 12, 18, and 24 hours.
Long-Term Treatment (48-72 hours): Analyzing Phenotypic Outcomes
-
Objective: To assess the long-term effects on cell viability, proliferation, and apoptosis.
-
Rationale: Phenotypic changes such as a reduction in cell number or the induction of apoptosis often require longer incubation times. For example, a related CLK1/2 inhibitor showed anti-proliferative activity after 72 hours of treatment.[8] Apoptosis induction by another CLK inhibitor was observed after 16-24 hours and became more pronounced at 48 hours.[9]
-
Recommended Time Points: 48 and 72 hours.
Data Presentation: Summary of Recommended Treatment Times
| Experimental Endpoint | Recommended Time Range | Key Considerations |
| SR Protein Phosphorylation | 1 - 6 hours | Effect is rapid. |
| Alternative Splicing Analysis (RT-PCR, RNA-Seq) | 6 - 24 hours | Allows for accumulation of alternatively spliced transcripts. |
| Autophagy Induction (LC3-II, p62 levels) | 12 - 48 hours | Autophagy is a dynamic process; monitor multiple time points. |
| Cell Cycle Arrest | 12 - 24 hours | Allows for a significant portion of the cell population to be affected. |
| Apoptosis Induction (Caspase activation, Annexin V) | 16 - 48 hours | Apoptosis is a later-stage event. |
| Cell Viability/Proliferation Assays | 48 - 72 hours | Requires sufficient time for changes in cell number to become apparent. |
Experimental Protocols
Western Blot Analysis of SR Protein Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined short-term time points (e.g., 1, 2, 4, 6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
RT-PCR Analysis of Alternative Splicing
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Western Blot protocol, using mid-term treatment time points (e.g., 6, 12, 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank the alternative splicing event of interest.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to visualize the different splice isoforms.
-
Quantification: Quantify the band intensities to determine the ratio of the different isoforms.
Mandatory Visualizations
Caption: Simplified signaling pathway of CLK1 in pre-mRNA splicing and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment time.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cenmed.com [cenmed.com]
- 7. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid cytotoxicity with high concentrations of Clk1-IN-3
Welcome to the technical support center for Clk1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues, particularly cytotoxicity at high concentrations.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| High Cytotoxicity Observed at Expected Efficacious Concentrations | 1. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. 2. Off-Target Effects: At higher concentrations, the selectivity of kinase inhibitors can decrease, leading to the inhibition of other kinases essential for cell survival. 3. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. 4. Compound Instability or Precipitation: The inhibitor may not be fully soluble in the cell culture medium, leading to the formation of cytotoxic aggregates. | 1. Determine the EC50 and CC50: Perform a dose-response experiment to determine the 50% effective concentration (EC50) for your desired biological effect and the 50% cytotoxic concentration (CC50) for your specific cell line. Aim to use a concentration that maximizes the therapeutic window (the range between EC50 and CC50). 2. Reduce Concentration and/or Incubation Time: If possible, lower the concentration of this compound and/or shorten the incubation time to minimize off-target effects. 3. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. 4. Ensure Solubility: Prepare fresh stock solutions and visually inspect for any precipitation. When diluting into media, ensure thorough mixing. Consider using a lower concentration if solubility is a concern. |
| Inconsistent or Non-reproducible Results | 1. Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor. 2. Variability in Cell Culture: Cell passage number, confluency, and overall health can impact experimental outcomes. 3. Assay-Specific Issues: Inaccurate pipetting, uneven cell seeding, or issues with detection reagents can lead to variability. | 1. Aliquot Stock Solutions: Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store as recommended by the supplier. 2. Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed cells at a uniform density, and ensure they are in a logarithmic growth phase at the start of the experiment. 3. Optimize Assay Protocol: Follow a standardized and validated protocol for your assay. Use appropriate controls and ensure proper mixing and incubation steps. |
| No Observed Biological Effect | 1. Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit Clk1 in your cellular context. 2. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. 3. Inactive Compound: The inhibitor may have degraded. | 1. Perform a Dose-Response Curve: Titrate the concentration of this compound to find the optimal effective concentration for your specific cell line and assay. 2. Consult Literature: Review published studies that have used this compound in similar cell lines to gauge expected effective concentrations. 3. Use a Fresh Stock: Prepare a new stock solution from a fresh batch of the inhibitor to rule out degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with this compound?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. Based on available data, a starting point for exploring its effect on autophagy induction in cell lines like HeLa, BNLCL.2, and HCT 116 is in the range of 0-10 µM[1]. For binding assays, concentrations up to 1000 µM have been used[1]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How can I determine if the observed cytotoxicity is due to on-target (Clk1 inhibition) or off-target effects?
A2: Differentiating between on-target and off-target toxicity can be challenging. Here are a few strategies:
-
Use a Structurally Unrelated Clk1 Inhibitor: If a different, validated Clk1 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Rescue Experiment: If possible, overexpressing a drug-resistant mutant of Clk1 should rescue the cytotoxic phenotype if it is on-target.
-
RNAi/CRISPR Knockdown: Silencing the expression of Clk1 using RNAi or CRISPR should phenocopy the effects of the inhibitor if they are on-target.
-
Kinome Profiling: At higher concentrations, performing a broad kinase screen can identify potential off-targets.
Q3: What are the known off-targets of this compound?
A3: this compound is a potent and selective inhibitor of Clk1 with an IC50 of 5 nM. It also shows activity against Clk2 (IC50 = 42 nM) and Clk4 (IC50 = 108 nM)[1]. Its selectivity against Dyrk1A is over 300-fold[1]. At higher concentrations, the potential for off-target inhibition of other kinases increases.
Q4: What is the best way to prepare and store this compound stock solutions?
A4: this compound is typically dissolved in a non-polar organic solvent like DMSO to create a high-concentration stock solution. It is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to help guide experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| Clk1 | 5 | [1] |
| Clk2 | 42 | [1] |
| Clk4 | 108 | [1] |
| Dyrk1A | >1500 | [1] |
Table 2: Growth Inhibition (GI50) of Related CLK Inhibitors in Cancer Cell Lines
Note: This data is for related benzothiazole-based CLK inhibitors (Cpd-2 and Cpd-3) and can provide an estimate of the cytotoxic potential of this class of compounds.
| Cell Line | Cancer Type | GI50 (µM) for Cpd-2 | GI50 (µM) for Cpd-3 | Reference |
| MDA-MB-468 | Breast | 3.0 | 3.4 | [1] |
| HCT116 | Colon | 3.3 | 3.9 | [1] |
| A549 | Lung | 2.5 | 3.3 | [1] |
| HeLa | Cervical | 2.5 | 3.1 | [1] |
| PANC-1 | Pancreatic | 4.0 | 4.8 | [1] |
| PC-3 | Prostate | 3.2 | 3.8 | [1] |
| U-87 MG | Glioblastoma | 3.7 | 4.5 | [1] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % viability against the log of the this compound concentration.
-
Determine the CC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
CLK1 Signaling Pathway
References
Technical Support Center: Validating the Activity of a New Batch of Clk1-IN-3
This technical support guide is designed for researchers, scientists, and drug development professionals to validate the activity of a new batch of the Clk1 inhibitor, Clk1-IN-3. It provides troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Cdc-like kinase 1 (Clk1). Its primary mechanism of action is the inhibition of the kinase activity of Clk1, which plays a crucial role in the phosphorylation of serine/arginine-rich (SR) proteins. This phosphorylation is a key step in the regulation of pre-mRNA splicing. By inhibiting Clk1, this compound can modulate splicing events and has been shown to induce autophagy.
Q2: What are the expected IC50 values for this compound against its primary targets?
A2: The inhibitory potency of this compound can be summarized as follows:
| Target | Expected IC50 (nM) |
| Clk1 | ~5 |
| Clk2 | ~42 |
| Clk4 | ~108 |
Note: These values are approximate and may vary slightly between different assay conditions and batches.
Q3: My experimental IC50 value for this compound is significantly different from the expected value. What are the possible reasons?
A3: Discrepancies in IC50 values can arise from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions, covering aspects like assay setup, reagent quality, and inhibitor handling.
Q4: Should I use a biochemical or a cell-based assay to validate my new batch of this compound?
A4: It is highly recommended to use both. A biochemical assay (e.g., ADP-Glo™) will confirm the direct inhibitory effect of the compound on the purified Clk1 enzyme. A cell-based assay is crucial to verify that the inhibitor is cell-permeable and can engage its target in a physiological context. Discrepancies between the two assays are not uncommon and can provide valuable insights into the compound's properties.[1]
Q5: What positive control should I use in my validation assay?
A5: Staurosporine is a well-characterized, broad-spectrum kinase inhibitor that can be used as a positive control for Clk1 inhibition. Expected IC50 values for staurosporine against Clk1 are in the low nanomolar range.
| Compound | Target | Expected IC50 (nM) |
| Staurosporine | Clk1 | 22.6 |
This value was determined using a radiometric assay and may differ with other assay formats.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the validation of this compound activity.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | Incorrect ATP Concentration: The IC50 value of an ATP-competitive inhibitor is sensitive to the ATP concentration in the assay. | Ensure the ATP concentration used is at or near the Km value for Clk1. Using excessively high ATP concentrations will lead to an artificially high IC50.[3] |
| Inhibitor Degradation/Precipitation: The compound may have degraded due to improper storage or precipitated out of solution. | Store this compound as recommended by the supplier. Ensure complete solubilization in a suitable solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Visually inspect solutions for any precipitation. | |
| Inactive Enzyme: The recombinant Clk1 enzyme may have lost activity. | Use a fresh aliquot of the enzyme and verify its activity using a known substrate and ATP. Compare with a previous batch of the enzyme if available. | |
| Substrate Issues: The substrate (e.g., Myelin Basic Protein or a specific peptide) may not be optimal or may have degraded. | Use a validated, high-quality substrate for Clk1. Ensure proper storage and handling of the substrate. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all components. |
| Incomplete Reagent Mixing: Reagents not being uniformly distributed in the assay wells. | Gently mix the plate after adding each reagent, avoiding cross-contamination. | |
| Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells. | |
| No Inhibition Observed | Incorrect Compound: The wrong inhibitor was used, or the stock solution was mislabeled. | Verify the identity and concentration of your this compound stock. |
| Assay Conditions Not Optimized: The enzyme concentration, substrate concentration, or incubation time may be suboptimal. | Re-optimize the assay conditions. Titrate the enzyme to determine the linear range of the assay. | |
| Discrepancy Between Biochemical and Cellular Assay Results | Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. | This is a known challenge with many kinase inhibitors.[1] Consider modifying the compound or using a different delivery method if cellular activity is essential for your application. |
| Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps. | Co-incubate with known efflux pump inhibitors to see if this enhances the cellular potency of this compound. | |
| Off-Target Effects in Cells: The observed cellular phenotype may be due to inhibition of other kinases or off-target effects. | Profile this compound against a panel of other kinases to assess its selectivity. Use structurally distinct Clk1 inhibitors to see if they produce the same cellular phenotype. |
Experimental Protocols
Biochemical Validation of this compound using ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[4][5]
Materials:
-
Recombinant human Clk1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
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Staurosporine (positive control)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
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ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound and Staurosporine:
-
Start with a high concentration (e.g., 100 µM) in 100% DMSO.
-
Perform a serial dilution in kinase buffer to achieve the final desired concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Set up the kinase reaction:
-
Add 5 µL of the diluted inhibitor or control (DMSO for no inhibition, Staurosporine for positive control) to the wells.
-
Add 10 µL of a solution containing the Clk1 enzyme and MBP substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final volume should be 25 µL.
-
-
Incubate the reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate the reaction and detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Convert ADP to ATP and measure luminescence:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Read the plate:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Validation of this compound using a Western Blot-based Assay
This protocol assesses the ability of this compound to inhibit the phosphorylation of SR proteins in a cellular context.
Materials:
-
A suitable cell line (e.g., HeLa, U2OS)
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SR protein (specific for a Clk1 phosphorylation site, if available) and anti-total SR protein (e.g., anti-SRSF1).
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated SR protein.
-
Normalize the phospho-SR protein signal to the total SR protein signal (from a separate blot or after stripping and re-probing the same membrane) or a loading control (e.g., GAPDH, β-actin).
-
A dose-dependent decrease in the phosphorylation of the SR protein will validate the cellular activity of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Clk1 signaling pathway in pre-mRNA splicing.
Caption: Workflow for the biochemical validation of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Controlling for Vehicle Effects in Clk1-IN-3 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Clk1-IN-3. The focus is on understanding and controlling for the effects of the common vehicle solvent, dimethyl sulfoxide (DMSO), in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential in my this compound experiments?
A1: A vehicle control, typically the solvent used to dissolve the inhibitor (e.g., DMSO), is crucial to distinguish the specific effects of this compound from any non-specific effects of the solvent itself. Even at low concentrations, DMSO can have biological effects, including altering gene expression, influencing cell signaling pathways, and affecting cell viability.[1][2][3] Without a proper vehicle control, you cannot confidently attribute your observations solely to the inhibition of CLK1 by this compound.
Q2: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
A2: It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.1% (v/v) to minimize off-target effects.[1][3] However, some cell lines may tolerate slightly higher concentrations (up to 0.5%) for short incubation periods.[4] It is critical to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximal concentration that does not affect cell viability or the signaling pathways under investigation.[3]
Q3: Can I prepare a large stock solution of this compound in DMSO and store it for a long time?
A3: While stock solutions in DMSO can be stored, it is best practice to prepare fresh working solutions for each experiment. If you need to store a stock solution, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[5]
Q4: Should the DMSO concentration be the same across all my experimental conditions?
A4: Yes, it is critical to maintain a constant final concentration of DMSO across all wells, including your untreated control (which should receive the same amount of DMSO as the highest concentration of this compound) and all concentrations of the inhibitor. This ensures that any observed effects are due to the inhibitor and not variations in the DMSO concentration.
Troubleshooting Guides
Issue 1: High background or unexpected results in the vehicle control group.
-
Possible Cause 1: DMSO concentration is too high.
-
Troubleshooting Step: Verify the final DMSO concentration in your assay. If it exceeds 0.1%, perform a dose-response curve with DMSO alone to determine the no-effect concentration for your specific cell line and endpoint.[3] Reduce the DMSO concentration in subsequent experiments if necessary.
-
-
Possible Cause 2: Cell line is particularly sensitive to DMSO.
-
Troubleshooting Step: Some cell lines are more sensitive to DMSO than others.[3] Review the literature for your specific cell line's tolerance to DMSO. If your cells are known to be sensitive, consider using an alternative solvent if possible, or further lowering the DMSO concentration.
-
-
Possible Cause 3: DMSO is affecting the signaling pathway of interest.
-
Troubleshooting Step: DMSO has been shown to modulate the phosphorylation of numerous kinases and their substrates.[1][2] This can lead to unexpected changes in your vehicle control. Analyze key downstream targets of the CLK1 pathway in your vehicle control to assess for any off-target effects of DMSO.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent preparation of this compound/DMSO solutions.
-
Troubleshooting Step: Ensure your stock solution of this compound in DMSO is fully dissolved before making serial dilutions. Use freshly opened, high-purity DMSO to avoid issues with water absorption, which can affect compound solubility and stability.
-
-
Possible Cause 2: Variable DMSO exposure times.
-
Troubleshooting Step: Standardize the incubation time for all treatments, including the vehicle control. The effects of DMSO can be time-dependent.[1]
-
-
Possible Cause 3: Repeated freeze-thaw cycles of the stock solution.
-
Troubleshooting Step: Aliquot your this compound stock solution to avoid multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Data Presentation: Quantitative Effects of DMSO
The following tables summarize the potential effects of DMSO at various concentrations. Note that these are general guidelines, and the specific effects will be cell-line and assay-dependent.
Table 1: Effect of DMSO Concentration on Cell Viability
| DMSO Concentration (v/v) | General Effect on Cell Viability | Recommendations |
| < 0.1% | Generally considered safe for most cell lines with minimal impact on viability.[1][3] | Recommended for most in vitro assays. |
| 0.1% - 0.5% | May have minor effects on some sensitive cell lines; potential for slight growth inhibition.[4] | Use with caution and validate with your specific cell line. |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects.[6] | Avoid if possible; requires thorough validation. |
| > 1.0% | Significant cytotoxicity and off-target effects are likely.[6] | Not recommended for most cell-based assays. |
Table 2: Reported Off-Target Effects of DMSO on Kinase Signaling
| DMSO Concentration (v/v) | Observed Effect | Reference |
| 0.0008% - 0.004% | Heterogeneous and cell-line dependent changes in the phosphorylation of over 100 kinases and their substrates.[1][2] | Baldelli et al., 2021 |
| 10% | Stimulation of tyrosine protein kinase activity.[7] | Srivastava, 1985 |
| Not Specified | Inhibition of TNF-α-mediated signaling pathways.[8] | Lee et al., 2021 |
Experimental Protocols
Detailed Protocol: In Vitro Cell Proliferation Assay with this compound and Vehicle Control
This protocol is adapted from a similar study using the CLK inhibitor TG003 and provides a framework for a cell proliferation assay.[9]
Materials:
-
This compound
-
High-purity, sterile DMSO
-
Your cell line of interest (e.g., PC3, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., Alamar Blue, MTT)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells per well).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Prepare Working Solutions and Vehicle Control:
-
Vehicle Control: Prepare a solution of DMSO in complete cell culture medium that matches the highest final concentration of DMSO that will be used in the inhibitor-treated wells. For example, if your highest this compound concentration is 10 µM and this is prepared from a 10 mM stock (a 1:1000 dilution), the final DMSO concentration will be 0.1%. Your vehicle control should therefore be 0.1% DMSO in medium.
-
This compound Working Solutions: Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, ensure that the final DMSO concentration is the same in all wells. This can be achieved by first diluting the stock inhibitor in a small volume of DMSO and then bringing it to the final volume with medium, or by preparing a diluent medium that already contains the final DMSO concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared vehicle control and this compound working solutions to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
Assess Cell Proliferation:
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 3 hours for Alamar Blue).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data from the this compound-treated wells to the vehicle control wells.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: CLK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: Troubleshooting logic for vehicle control issues in this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Cellular Response to Clk1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in cellular response to the Cdc2-like kinase 1 (Clk1) inhibitor, Clk1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Cdc2-like kinase 1 (Clk1). Its primary mechanism of action is the inhibition of the kinase activity of Clk1, a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting Clk1, this compound can modulate alternative splicing events within the cell. Additionally, this compound has been shown to induce autophagy.
Q2: What are the known off-targets of this compound?
A2: While this compound is a selective inhibitor of Clk1, it also exhibits inhibitory activity against other members of the Clk family, namely Clk2 and Clk4, although with lower potency. This cross-reactivity is an important consideration when interpreting experimental results, as inhibition of Clk2 and Clk4 may contribute to the observed cellular phenotype.
Q3: In which cell lines has the activity of this compound been characterized?
A3: The activity of this compound has been documented in several cell lines, including HeLa, HCT116, and the murine liver cell line BNLCL.2. In these cells, this compound has been shown to induce autophagy.
Q4: What are the expected downstream cellular effects of Clk1 inhibition by this compound?
A4: Inhibition of Clk1 by this compound is expected to lead to a reduction in the phosphorylation of SR proteins. This can alter the assembly of the spliceosome and lead to changes in alternative splicing patterns of various genes. These changes in splicing can, in turn, affect the expression of protein isoforms involved in numerous cellular processes, including cell cycle progression and apoptosis. Furthermore, Clk1 inhibition has been linked to the induction of autophagy through the activation of the mTOR/PI3K pathway.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: No Observable Change in Alternative Splicing
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration or Treatment Time | Titrate the concentration of this compound based on the IC50 values for your specific cell line (if available) or start with a range of 1-10 µM. Optimize the treatment duration; changes in splicing may be time-dependent. |
| Cell Line Insensitivity | Confirm that your cell line expresses Clk1 at a sufficient level. The expression levels of Clk1 can vary between cell types. Consider using a positive control cell line known to be responsive to Clk1 inhibition. |
| Suboptimal RNA Extraction or RT-qPCR | Ensure the integrity of your extracted RNA. Design primers that specifically amplify the different splice variants of your target gene. Include appropriate controls in your RT-qPCR, such as a no-reverse-transcriptase control to check for genomic DNA contamination. |
| Compensatory Mechanisms | Cells may have redundant pathways that can compensate for the inhibition of Clk1. Consider investigating the expression or activity of other Clk family members (Clk2, Clk4) or related kinases like SRPK1. |
Issue 2: High Variability in Cell Viability Assays
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Variations in cell density can significantly impact the results of viability assays. |
| Uneven Drug Distribution | Mix the inhibitor thoroughly in the culture medium before adding it to the cells. Ensure even distribution across all wells of the plate. |
| Solubility Issues with this compound | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure complete dissolution before diluting in culture medium. If precipitation is observed, gentle warming or sonication may aid dissolution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Off-Target Effects | The off-target inhibition of Clk2 and Clk4 could contribute to variable cytotoxic effects in different cell lines. Consider comparing your results with those from more selective Clk1 inhibitors if available. |
Issue 3: Inconsistent Western Blot Results for SR Protein Phosphorylation
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. |
| Inappropriate Antibody | Use a pan-phospho-SR protein antibody that recognizes a conserved phosphorylated epitope on multiple SR proteins. Validate the antibody to ensure it detects the expected changes upon Clk1 inhibition. |
| Low Abundance of Phosphorylated SR Proteins | Enrich for nuclear proteins, as Clk1 and SR proteins are predominantly localized in the nucleus. |
| Loading Inconsistencies | Normalize the amount of phosphorylated SR protein to the total amount of a specific SR protein or a loading control like beta-actin to account for variations in protein loading. |
Quantitative Data
| Inhibitor | Target(s) | Cell Line | Assay | IC50 / GI50 |
| T-025 | CLK1/2/3/4, DYRK1 | HCT116 | Proliferation | ~100 nM |
| CC-671 | CLK2, TTK | CAL51 | Proliferation | <100 nM |
| T3 | CLK1/2 | HCT116 | Growth Inhibition | 122 nM |
| DCLK1-IN-1 | DCLK1 | HCT116 | Proliferation | 3.84 µM |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Phospho-SR Proteins
Objective: To assess the effect of this compound on the phosphorylation of SR proteins.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (pan-phospho-SR protein, total SR protein, loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-SR protein signal to the total SR protein or loading control.
RT-qPCR for Alternative Splicing Analysis
Objective: To quantify the changes in the ratio of different splice variants of a target gene upon treatment with this compound.
Materials:
-
RNA extracted from treated and control cells
-
Reverse transcriptase
-
qPCR master mix
-
Primers designed to amplify specific splice variants
Procedure:
-
Extract total RNA from the cells and assess its quality and quantity.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Design primers that span the alternatively spliced region to differentiate between the splice isoforms.
-
Perform qPCR using the cDNA as a template.
-
Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of each splice variant.
-
Calculate the ratio of the different isoforms to assess the effect of this compound on alternative splicing.
Visualizations
Clk1 Signaling Pathway
Caption: Overview of the Clk1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for evaluating the cellular effects of this compound.
Troubleshooting Logic for Splicing Experiments
Caption: A logical flowchart for troubleshooting experiments where no splicing change is observed.
best practices for long-term storage and stability of Clk1-IN-3
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and use of Clk1-IN-3.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound should be stored under specific conditions to ensure its long-term stability. For the solid (powder) form, storage at -20°C for up to 2 years is recommended. If you plan to use it sooner, it can be kept at 4°C for up to two years. For short-term storage of a few days to weeks, 0-4°C is also acceptable. Always keep the compound in a dry and dark environment.
Q2: What is the best way to prepare and store stock solutions of this compound?
A: It is recommended to dissolve this compound in an organic solvent like DMSO. For long-term storage of stock solutions (months to years), it is best to store them at -20°C. Some sources suggest that for storage up to 6 months, -80°C is also a suitable option for solutions in DMSO. To avoid repeated freeze-thaw cycles which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. If you notice any precipitation in your stock solution upon thawing, gentle warming and vortexing or sonication can help to redissolve the compound.
Q3: Is this compound stable in aqueous solutions?
A: Small molecule kinase inhibitors, particularly those with poor water solubility, may have limited stability in aqueous solutions for extended periods. It is best practice to prepare fresh dilutions in your aqueous experimental buffer or cell culture medium from the DMSO stock solution just before use. Do not store this compound in aqueous solutions for more than 24 hours.
Q4: What are the known mechanisms of action for this compound?
A: this compound is a potent and selective inhibitor of CDC-like kinase 1 (CLK1). Inhibition of CLK1 by this compound has been shown to potently induce autophagy in various cell lines.[1] The induction of autophagy is thought to occur through the modulation of the mTOR signaling pathway.[2]
Troubleshooting Guide
Issue 1: Inconsistent or no activity of this compound in in vitro assays.
-
Possible Cause 1: Improper storage and handling.
-
Solution: Ensure that the solid compound and DMSO stock solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from light. Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: When diluting the DMSO stock solution into aqueous media, do so in a stepwise manner to prevent precipitation. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity. If precipitation is observed, gentle warming and vortexing may help. For in vivo studies, specialized formulations may be necessary for poorly soluble compounds.[3][4]
-
-
Possible Cause 3: Chemical degradation.
-
Solution: this compound contains a benzamide functional group, which can be susceptible to hydrolysis under acidic or basic conditions, breaking down into benzoic acid and an amine.[5][6][7][8] Ensure that the pH of your experimental buffers is within a neutral range to minimize the risk of hydrolysis.
-
Issue 2: High background or off-target effects observed in experiments.
-
Possible Cause 1: High concentration of the inhibitor.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Using the lowest effective concentration can help minimize off-target effects.
-
-
Possible Cause 2: Non-specific binding.
-
Solution: Ensure that the experimental design includes appropriate controls, such as vehicle-treated cells (e.g., DMSO at the same final concentration) and potentially a structurally similar but inactive control compound if available.
-
Issue 3: Difficulty in achieving oral bioavailability in in vivo studies.
-
Possible Cause: Poor solubility and absorption.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 2 years |
| Solid (Powder) | 4°C | Up to 2 years |
| In DMSO | -80°C | Up to 6 months |
| In DMSO | -20°C | Up to 3 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for several minutes to ensure the compound is fully dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Autophagy Induction Assay
-
Cell Seeding: Plate your cells of interest (e.g., HeLa, HCT116) in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare fresh dilutions of this compound from the DMSO stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Autophagy Assessment: Analyze the induction of autophagy using one of the following methods:
-
Western Blot for LC3-II: Lyse the cells and perform a Western blot to detect the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
-
Immunofluorescence for LC3 Puncta: Fix and permeabilize the cells, then stain with an anti-LC3 antibody. Visualize the formation of LC3-positive puncta (autophagosomes) using fluorescence microscopy.
-
Autophagic Flux Assays: To distinguish between increased autophagosome formation and decreased degradation, perform the experiment in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor suggests an increase in autophagic flux.[12][13]
-
Visualizations
Caption: Experimental workflow for assessing autophagy induction by this compound.
Caption: Simplified signaling pathway of this compound-induced autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of AMPK/mTORC1-Mediated Autophagy by Metformin Reverses Clk1 Deficiency-Sensitized Dopaminergic Neuronal Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geocities.ws [geocities.ws]
- 6. prezi.com [prezi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize experimental variability with Clk1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize experimental variability when working with Clk1-IN-3, a potent and selective inhibitor of CDC-like kinase 1 (CLK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of CLK1, a dual-specificity protein kinase involved in the regulation of pre-mRNA splicing.[1][2] It functions by binding to the ATP-binding pocket of CLK1, thereby preventing the phosphorylation of its downstream targets, primarily serine/arginine-rich (SR) proteins.[3] This inhibition of SR protein phosphorylation alters splice site selection and can induce cellular processes such as autophagy.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize degradation, this compound powder should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C for a few weeks. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to the desired concentration, typically 10 mM. Gentle warming and vortexing may be required to ensure complete dissolution. The table below provides volumes for preparing common stock concentrations.
Data Presentation
Inhibitor Profile: this compound
| Property | Value | Source |
| Target | CLK1 | [1] |
| IC50 (CLK1) | 5 nM | [1] |
| IC50 (CLK2) | 42 nM | [1] |
| IC50 (CLK4) | 108 nM | [1] |
| Solubility | DMSO | [4] |
| Storage (Powder) | -20°C | |
| Storage (Solution) | -80°C | [1] |
Stock Solution Preparation (for a 10 mg vial)
| Desired Concentration | Volume of DMSO to Add |
| 1 mM | 2.323 mL |
| 5 mM | 0.4646 mL |
| 10 mM | 0.2323 mL |
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound in cell culture experiments.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the this compound stock solution has been stored properly at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
-
-
Possible Cause 2: Incorrect Dosing.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations in cell culture have been reported in the range of 0-10 µM.[1] A good starting point is to test concentrations from 1 µM to 20 µM.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Different cell lines may exhibit varying sensitivity to CLK inhibition. It is advisable to test the effect of this compound on a positive control cell line known to be responsive to CLK inhibitors, if available.
-
-
Possible Cause 4: Insufficient Incubation Time.
-
Solution: The effects of this compound on downstream targets may be time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Problem 2: High background or non-specific effects observed in Western blot analysis.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: While this compound is selective, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies.
-
-
Possible Cause 2: Antibody non-specificity.
-
Solution: Ensure your primary antibodies are validated for the target of interest. Use appropriate blocking buffers (e.g., 5% non-fat milk or BSA in TBST) and antibody dilutions as recommended by the manufacturer.[5]
-
-
Possible Cause 3: Inadequate washing steps.
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations to reduce non-specific binding.[6]
-
Experimental Protocols
Detailed Protocol for Western Blot Analysis of SR Protein Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of SR proteins, a direct downstream target of CLK1.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, PC3) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare fresh dilutions of this compound in complete culture medium from a frozen stock.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SR proteins (e.g., mAb1H4) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detailed Protocol for Autophagy Induction Assay
This protocol describes how to measure the induction of autophagy by this compound by monitoring the conversion of LC3-I to LC3-II via Western blot.
-
Cell Treatment:
-
Follow the same cell seeding and treatment procedure as described in the Western blot protocol. A known autophagy inducer (e.g., rapamycin) can be used as a positive control.
-
-
Protein Extraction and Quantification:
-
Perform protein extraction and quantification as described above.
-
-
Western Blot for LC3:
-
Load equal amounts of protein onto a 12-15% SDS-polyacrylamide gel to resolve LC3-I and LC3-II bands.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for LC3 overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as described in the general Western blot protocol.
-
The conversion of the cytosolic form LC3-I to the autophagosome-associated form LC3-II (a lower migrating band) is indicative of autophagy induction.[7] The ratio of LC3-II to a loading control or LC3-I can be quantified.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of CLK1 and the mechanism of action of this compound.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. protocols.io [protocols.io]
- 6. youtube.com [youtube.com]
- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Effects of Clk1-IN-3: A Comparative Guide to CLK1 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methods for studying the function of Cdc2-like kinase 1 (CLK1): the small molecule inhibitor Clk1-IN-3 and CLK1-specific small interfering RNA (siRNA) knockdown. Understanding the nuances, strengths, and limitations of each approach is critical for the accurate interpretation of experimental data and for advancing drug discovery programs targeting CLK1.
At a Glance: Chemical Inhibition vs. Genetic Knockdown
| Feature | This compound (Chemical Inhibitor) | CLK1 siRNA (Genetic Knockdown) |
| Mechanism | Rapid and reversible inhibition of CLK1 kinase activity. | Post-transcriptional gene silencing, leading to reduced CLK1 protein levels. |
| Speed of Onset | Fast, typically within hours. | Slower, requires time for mRNA and protein degradation (24-72 hours). |
| Specificity | High selectivity for CLK1 (IC50 = 5 nM), with some off-target activity against CLK2 and CLK4.[1] | Highly specific to the CLK1 mRNA sequence, minimizing off-target protein effects. |
| Duration of Effect | Dependent on compound half-life and clearance. | Transient, effect diminishes with cell division. |
| Application | In vitro and in vivo studies. | Primarily in vitro studies; in vivo application is more complex. |
| Validation | Often validated by genetic methods like siRNA knockdown. | Validated by assessing mRNA and protein knockdown levels. |
Performance Comparison: Experimental Data
The following tables summarize quantitative data from studies utilizing CLK inhibitors and CLK1 siRNA to interrogate its function in various cellular contexts. While direct comparative studies using this compound are limited, data from structurally similar and well-characterized CLK inhibitors like TG003 and T-025 are presented alongside CLK1 siRNA data to provide a valuable benchmark.
Table 1: Effects on CLK1 Levels and Downstream Gene Expression
| Parameter | Method | Cell Line | Result | Reference |
| CLK1 Expression | CLK1 siRNA | PC3 | ~50% reduction in CLK1 protein. | [2] |
| CLK1 siRNA | A549 | >80% reduction in CLK1 mRNA.[3][4] | [3][4] | |
| Downstream Splicing | CLK Inhibitor (T-025) | MDA-MB-231 | Alternative splicing largely overlaps with CLK1/2/3/4 siRNA.[5] | [5] |
| CLK1 siRNA | A549 | Increased ratio of spliced to unspliced influenza M mRNA.[6] | [6] | |
| Gene Expression | CLK1 siRNA | 3T3-L1 | ~50% CLK1 mRNA reduction; ~4-fold increase in UCP1 mRNA; ~3.5-fold increase in PGC1α mRNA.[7] | [7] |
Table 2: Phenotypic Effects on Cellular Processes
| Cellular Process | Method | Cell Line | Key Finding | Reference |
| Cell Proliferation | CLK Inhibitor (TG003) | PC3 | Reduced cell proliferation. | [2] |
| CLK1 siRNA | PC3 | Confirmed reduction in cell proliferation (via Ki67 staining).[2] | [2] | |
| Apoptosis | CLK Inhibitor (TG003) | PC3 | Increased apoptosis. | [2] |
| CLK1 siRNA | PC3 | Confirmed increase in apoptosis (via caspase 3/7 staining).[2] | [2] | |
| Cell Migration | CLK Inhibitor (TG003) | PC3 | Reduced scratch closure. | [2] |
| CLK1 siRNA | PC3 | Confirmed reduction in scratch closure.[2] | [2] | |
| Autophagy | This compound | HeLa, BNLCL.2, HCT 116 | Potently induces autophagy, stimulates degradation of SQSTM1/p62.[1] | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: CLK1 Signaling Pathway.
Caption: Experimental validation workflow.
Caption: Logic of cross-validation.
Detailed Experimental Protocols
1. CLK1 siRNA Knockdown and Validation
-
siRNA Transfection:
-
Seed cells (e.g., A549, PC3) in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Prepare two tubes. In tube A, dilute 50-100 pmol of CLK1-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium.
-
Combine the contents of tubes A and B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the 500 µL siRNA-lipid complex to each well containing cells in 2 mL of complete growth medium.
-
Incubate cells for 24-72 hours before proceeding to downstream analysis.
-
-
RT-qPCR for Knockdown Efficiency:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CLK1 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform qPCR using a real-time PCR system.
-
Calculate the relative expression of CLK1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control. A knockdown efficiency of >70% is generally considered successful.[8]
-
-
Western Blot for Protein Knockdown:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CLK1 (and phosphorylated SR proteins, if desired) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
2. Cell Viability Assay (CellTiter-Glo®)
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or transfect with CLK1 siRNA as described above. Include appropriate vehicle and non-targeting controls.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[1][9][10][11][12]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[1][11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][11]
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of metabolically active cells.
Conclusion
Both this compound and CLK1 siRNA are powerful tools for dissecting the roles of CLK1. This compound offers a rapid and reversible means to probe the consequences of kinase inhibition, making it suitable for both in vitro and in vivo applications. However, the potential for off-target effects necessitates careful validation. CLK1 siRNA provides a highly specific method to deplete CLK1 protein, serving as the gold standard for validating the on-target effects of small molecule inhibitors. A combined approach, where the phenotypic effects of this compound are recapitulated by CLK1 siRNA knockdown, provides the most robust and compelling evidence for a CLK1-dependent mechanism. This dual-pronged strategy is highly recommended for researchers in both academic and industrial settings to ensure the validity and translatability of their findings.
References
- 1. ch.promega.com [ch.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
A Comparative Analysis of CLK Inhibitors: Clk1-IN-3 versus CLK-IN-T3
In the landscape of kinase inhibitors, those targeting the CDC-like kinase (CLK) family have emerged as valuable tools for investigating the regulation of pre-mRNA splicing and as potential therapeutic agents in oncology. This guide provides a detailed comparative analysis of two prominent CLK inhibitors, Clk1-IN-3 and CLK-IN-T3, for researchers, scientists, and drug development professionals. We will delve into their biochemical potency, kinase selectivity, cellular effects, and the experimental methodologies used to characterize them.
Biochemical Potency and Kinase Selectivity
A critical aspect of any kinase inhibitor is its potency and selectivity. The following tables summarize the available quantitative data for this compound and CLK-IN-T3, primarily focusing on their half-maximal inhibitory concentrations (IC50) against various kinases. It is important to note that these values are often determined in different studies under varying experimental conditions.
| Target Kinase | This compound IC50 (nM) | CLK-IN-T3 IC50 (nM) |
| CLK1 | 5[1] | 0.67[2][3][4][5][6] |
| CLK2 | 42[1] | 15[2][3][4][5][6] |
| CLK3 | Not Reported | 110[2][3][4][5][6] |
| CLK4 | 108[1] | Not Reported |
| DYRK1A | >1500 (derived from 300-fold selectivity over CLK1) | 260[2][3][5][6] |
| DYRK1B | Not Reported | 230[2][3][5][6] |
| Table 1: Comparative Inhibitory Potency (IC50) of this compound and CLK-IN-T3 against CLK and DYRK Kinases. |
Key Observations:
-
Potency: CLK-IN-T3 demonstrates exceptional potency against CLK1, with a sub-nanomolar IC50 value, making it significantly more potent than this compound for this isoform.[1][2][3][4][5][6]
-
Off-Target Effects (DYRK Family): Both compounds exhibit selectivity over the closely related DYRK family of kinases. This compound is reported to have over 300-fold selectivity for CLK1 over DYRK1A.[1] CLK-IN-T3 also shows selectivity for CLKs over DYRK1A and DYRK1B, though to a lesser extent than this compound's reported selectivity for CLK1 vs DYRK1A.[2][3][5][6]
Cellular Effects: Distinct Phenotypes
Beyond their biochemical profiles, these inhibitors induce distinct and noteworthy cellular responses.
This compound: Induction of Autophagy
This compound has been shown to be a potent inducer of autophagy in various cell lines. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.
CLK-IN-T3: Cell Cycle Arrest
In contrast, CLK-IN-T3 has been observed to cause a mild cell cycle arrest at the G2/M phase in HCT-116 cells.[2][3] This suggests an interference with the cellular machinery that governs mitotic entry.
| Cellular Effect | This compound | CLK-IN-T3 |
| Primary Observed Phenotype | Potent induction of autophagy | Mild G2/M cell cycle arrest[2][3] |
| Effect on SR Protein Phosphorylation | Reduces phosphorylation of SR proteins | Decreases phosphorylation of CLK-targeted SR proteins[2][3] |
| Table 2: Summary of the Primary Cellular Effects of this compound and CLK-IN-T3. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Probe T3-CLK | Chemical Probes Portal [chemicalprobes.org]
Validating Gene Expression Changes Induced by Clk1-IN-3: A Comparative Guide to Quantitative RT-PCR
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding the molecular mechanisms of drug action is paramount. The small molecule inhibitor Clk1-IN-3, a potent and selective inhibitor of Cdc-like kinase 1 (CLK1), has emerged as a valuable tool for investigating the roles of this kinase in cellular processes, including pre-mRNA splicing.[1] Confirmation of target engagement and downstream effects on gene expression is a critical step in the evaluation of such inhibitors. This guide provides a comprehensive comparison of quantitative reverse transcription PCR (qRT-PCR) with other common techniques for validating gene expression changes following treatment with this compound, supported by experimental protocols and visualizations to aid in experimental design and data interpretation.
Data Presentation: Comparing Gene Expression Validation Techniques
The selection of an appropriate method for validating gene expression changes is crucial for generating robust and reliable data. While high-throughput methods like RNA-sequencing (RNA-Seq) provide a global view of the transcriptome, targeted approaches such as quantitative RT-PCR (qRT-PCR) are often considered the gold standard for validating the expression of specific genes of interest. The following table presents a hypothetical but representative comparison of data obtained from RNA-Seq and qRT-PCR for a selection of genes known to be affected by the inhibition of the CLK1 signaling pathway.
| Gene | Method | Fold Change (this compound vs. Control) | p-value | Advantages | Disadvantages |
| SRSF1 | RNA-Seq | -2.5 | 0.001 | Comprehensive transcriptome-wide analysis, discovery of novel transcripts. | Higher cost, complex data analysis. |
| qRT-PCR | -2.8 | <0.001 | High sensitivity and specificity, cost-effective for a small number of genes. | Limited to pre-selected targets, not suitable for discovery. | |
| Fas (Exon 6 skipping) | RNA-Seq | +4.2 (skipped isoform) | <0.001 | Can identify alternative splicing events. | Quantification of specific splice variants can be challenging. |
| qRT-PCR | +4.5 (skipped isoform) | <0.001 | Specific primers can be designed to quantify different splice variants. | Requires prior knowledge of splice variants. | |
| CCND1 | RNA-Seq | -1.8 | 0.02 | Unbiased, genome-wide screening. | Lower sensitivity for low-abundance transcripts compared to qRT-PCR. |
| qRT-PCR | -2.1 | 0.01 | Highly quantitative and reproducible for specific targets. | Not suitable for genome-wide screening. | |
| Housekeeping Gene (GAPDH) | RNA-Seq | 1.0 | 0.98 | Can be used for normalization. | Normalization methods can be complex. |
| qRT-PCR | 1.0 | 0.95 | Standard method for normalization. | Selection of a stable housekeeping gene is critical. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Quantitative RT-PCR for Validation of Gene Expression Changes
This protocol outlines the key steps for validating gene expression changes in cells treated with a kinase inhibitor, such as this compound, using a two-step qRT-PCR approach.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Harvest cells for RNA extraction.
2. RNA Isolation:
-
Isolate total RNA from treated and control cells using a commercially available RNA purification kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
The reaction typically includes RNA template, primers, dNTPs, reverse transcriptase enzyme, and an RNase inhibitor in a final volume of 20 µL.
-
Incubate the reaction at the recommended temperature and time (e.g., 25°C for 10 min, 42°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR detection system with a typical cycling protocol:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt curve analysis (for SYBR Green) to verify product specificity.
-
-
Each sample and gene should be analyzed in triplicate.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Calculate ΔCt for each sample: ΔCt = Ct(target gene) - Ct(reference gene)
-
Calculate ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Calculate the fold change: Fold Change = 2-ΔΔCt
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for qRT-PCR validation.
CLK1 Signaling Pathway
Caption: CLK1 signaling in pre-mRNA splicing.
References
A Comparative Guide to the Dose-Response Profiles of Clk1-IN-3 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the kinase inhibitor Clk1-IN-3 with other relevant inhibitors. The focus is on dose-response characteristics, selectivity, and the experimental methodologies used to determine these parameters.
Cdc2-like kinase 1 (Clk1) is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA alternative splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2][3] Dysregulation of Clk1 activity and the subsequent alterations in splicing are implicated in numerous diseases, including cancer, Alzheimer's disease, and viral infections, making it a significant therapeutic target.[1] The development of potent and selective inhibitors, such as this compound, is crucial for both dissecting its biological functions and for potential therapeutic applications.
Dose-Response Comparison of Kinase Inhibitors
The potency of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the dose-response data for this compound and other inhibitors targeting Clk family kinases and related kinases like SRPK1 and DYRK1A, which are often considered in selectivity profiling.
Table 1: Potency and Selectivity of this compound and Other CLK Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| This compound | Clk1 | 5 | Potent and selective Clk1 inhibitor.[4] |
| Clk2 | 42 | Relatively potent inhibition.[4] | |
| Clk4 | 108 | Relatively potent inhibition.[4] | |
| Dyrk1A | >1500 | Over 300-fold selectivity against Dyrk1A.[4] | |
| ML315 | Clk1 | 68 | Potent inhibitor of Clk1 and Clk4.[2] |
| Clk4 | 68 | ||
| Clk2 | 231 | Moderate inhibition.[2] | |
| Dyrk1A | 282 | Moderate inhibition.[2] | |
| Cpd-1 | CLK1 | 16 | Also shows significant activity against SRPK1/2.[5] |
| CLK2 | 45 | ||
| SRPK1 | 61 | ||
| SRPK2 | 75 |
Table 2: Dose-Response Data for Other Relevant Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 / Activity | Notes |
| SPHINX31 | SRPK1 | Dose-dependent decrease in cell viability.[6] | An inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1), which also phosphorylates SR proteins. |
| SRPIN340 | SRPK1 | Dose-dependent decrease in cell viability.[6] | ATP-competitive SRPK inhibitor.[7] |
| Harmine | DYRK1A | Induces cell growth inhibition around 1 µM.[8] | Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is a common off-target for Clk inhibitors.[2] |
| Macrocyclic Cpd 10 | DYRK1A | Maintains a 12-540-fold selectivity for DYRK1A over other kinases (excluding DYRK1B).[8] | A selective DYRK1A inhibitor.[8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the Clk1 signaling pathway and a standard workflow for evaluating kinase inhibitors.
Caption: The Clk1 signaling pathway. Upstream signals like the PI3K/Akt pathway can activate Clk1, which, often in cooperation with SRPK1, phosphorylates SR proteins to regulate alternative splicing of pre-mRNA and subsequent cellular processes.[3][9]
Caption: A generalized experimental workflow for the development and characterization of kinase inhibitors, from initial synthesis to in vivo validation.
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative analysis. Below are detailed, generalized protocols for key experiments used to determine inhibitor potency.
1. Protocol: In Vitro Kinase Assay for IC50 Determination (Radiometric Filter Binding Assay)
This protocol is a standard method for measuring the direct inhibitory effect of a compound on a purified kinase.
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50% (IC50).
-
Materials:
-
Purified, active target kinase (e.g., Clk1).
-
Specific substrate (e.g., a synthetic peptide like GRSRSRSRSRSRSRSR[5] or a protein like α-casein[10]).
-
[γ-³²P]-ATP or [γ-³³P]-ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[5]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Phosphocellulose filter paper.
-
Stop solution (e.g., phosphoric acid).
-
Scintillation counter and fluid.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor in DMSO, followed by a further dilution in the kinase reaction buffer. The final DMSO concentration in the reaction should be kept constant (e.g., <1%).
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the substrate, the purified kinase, and the diluted inhibitor (or DMSO for the control).
-
Initiation: Start the reaction by adding radiolabeled ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure accurate and comparable IC50 values.[10]
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range (initial velocity conditions).[10]
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper. The negatively charged phosphate groups on the paper will bind the positively charged peptide substrate.
-
Washing: Wash the filter paper multiple times with a stop solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Place the washed filter spots into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[5]
-
2. Protocol: Cell-Based Assay for Inhibitor Potency
This protocol assesses the effect of an inhibitor on a biological process within a cellular context.
-
Objective: To measure the inhibitor's effect on cell viability, proliferation, or a specific signaling event.
-
Materials:
-
Relevant cell line (e.g., HCT116, HeLa).[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Multi-well plates (e.g., 96- or 384-well).
-
Test inhibitor at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin).
-
Plate reader (Luminometer or Spectrophotometer).
-
-
Procedure:
-
Cell Plating: Seed the cells into the wells of a multi-well plate at a predetermined density and allow them to adhere and grow for approximately 24 hours.[11]
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[4][5]
-
Assay Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a parameter indicative of cell number, such as ATP content or metabolic activity.
-
Data Acquisition: After a short incubation with the reagent, measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clk/STY (cdc2-Like Kinase 1) and Akt Regulate Alternative Splicing and Adipogenesis in 3T3-L1 Pre-Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Unveiling the Selectivity of KH-CB19: A Comparative Guide for Kinase Researchers
For researchers navigating the complex landscape of kinase inhibitors, understanding the precise selectivity profile of a compound is paramount. This guide provides a detailed comparison of the novel Clk1 inhibitor, KH-CB19, against other kinases, supported by experimental data and protocols to empower informed decisions in drug discovery and chemical biology.
KH-CB19 has emerged as a potent and highly specific inhibitor of Cdc2-like kinase 1 (CLK1), a key regulator of pre-mRNA splicing.[1][2][3] Its unique chemical structure, a dichloroindolyl enaminonitrile, distinguishes it from typical ATP-mimetic kinase inhibitors and contributes to its remarkable selectivity.[2] This guide delves into the quantitative data defining its selectivity and outlines the methodologies used to generate these findings.
Performance Profile: KH-CB19 vs. Other Kinases
The inhibitory activity of KH-CB19 has been rigorously assessed against a panel of kinases, demonstrating a clear preference for CLK1. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency and selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CLK1 |
| CLK1 | 20 | 1 |
| CLK3 | >1000 | >50 |
| Panel of 71 other kinases | No significant inhibition | - |
Table 1: Selectivity Profile of KH-CB19. IC50 values represent the concentration of KH-CB19 required to inhibit 50% of the kinase activity. The data reveals a significant therapeutic window between the potent inhibition of CLK1 and its minimal effect on other kinases.[1][2]
Notably, KH-CB19 displays an almost 100-fold selectivity against the closely related CLK3 isoform, underscoring its specificity within the CLK family.[1][2] Furthermore, when profiled against a broader panel of 71 protein kinases, KH-CB19 did not exhibit significant inhibition, confirming its exceptional selectivity.[2]
Experimental Insight: How Selectivity is Measured
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental protocols. The following outlines a common methodology for assessing kinase inhibition, similar to the assays used to characterize KH-CB19.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinases (e.g., CLK1, CLK3, and a panel of other kinases)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
KH-CB19 (or other test compounds) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation counter
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of KH-CB19 (typically in a serial dilution) to the reaction mixture. A control reaction with DMSO alone (no inhibitor) is also prepared.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the filter paper extensively to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of KH-CB19 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Context: The Role of CLK1 in Pre-mRNA Splicing
CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. These SR proteins are essential components of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA. The phosphorylation state of SR proteins influences their subcellular localization and their interaction with other splicing factors, thereby modulating splice site selection. By inhibiting CLK1, compounds like KH-CB19 can alter the phosphorylation of SR proteins and consequently affect alternative splicing events. This mechanism is of significant interest in various disease contexts, including cancer and viral infections, where aberrant splicing is a contributing factor.
References
Unveiling the True Target: Cross-Validating Clk1-IN-3's Effects with Genetic Approaches
A comprehensive analysis of pharmacological and genetic evidence confirms that the cellular effects of Clk1-IN-3, a potent inhibitor of Cdc2-like kinase 1 (CLK1), are primarily driven by its on-target activity. This guide provides a detailed comparison of the outcomes of chemical inhibition with this compound and its analogs against genetic knockdown or knockout of the CLK1 gene, offering researchers critical insights into the validation of this chemical probe.
The rigorous validation of small molecule inhibitors is paramount in biomedical research to ensure that their observed biological effects are indeed due to the modulation of their intended target. This guide delves into the cross-validation of the cellular phenotypes induced by this compound, a selective CLK1 inhibitor, with results obtained from genetic perturbation techniques such as CRISPR/Cas9-mediated knockout and RNA interference (siRNA/shRNA). The primary cellular processes influenced by CLK1 inhibition, namely the regulation of pre-mRNA splicing and the induction of autophagy, serve as the focal points for this comparative analysis.
Corroborating the Role of CLK1 in Splicing Regulation
Pharmacological inhibition of CLK1 with various small molecules, including analogs of this compound, has been shown to induce widespread alterations in pre-mRNA splicing. These findings are strongly corroborated by genetic studies that specifically deplete CLK1.
| Experimental Approach | Key Target Genes/Events | Observed Effect on Splicing | Reference |
| Chemical Inhibition | |||
| CLK Inhibitor (TG003) | CHEK2 | Promotes exon 9 skipping | [1] |
| CLK Inhibitors (Cpd-1, -2, -3) | S6K | Induces intron-inclusion and exon-skipping | [2] |
| CLK Inhibitor (Cirtuvivint) | Multiple oncogenes & tumor suppressors | Differential splicing, including loss or gain of functional sites | [3] |
| Genetic Perturbation | |||
| CLK1 shRNA Knockdown | CHEK2 | Recapitulates the phenotype of CLK1/4 inhibition, including CHEK2 exon 9 skipping | [1] |
| CLK1 siRNA Knockdown | S6K | Induces significant alterations in the splicing of S6K pre-mRNA | [2] |
| CLK1 Morpholino-mediated depletion | Multiple oncogenes & tumor suppressors | Differential splicing impacting numerous cancer-associated genes | [3] |
As the data illustrates, both chemical and genetic inhibition of CLK1 lead to remarkably similar changes in the splicing patterns of key regulatory proteins. This strong concordance provides a high degree of confidence that the effects of potent and selective CLK1 inhibitors on alternative splicing are a direct consequence of their on-target activity.
The CLK1-Autophagy Axis: A Tale of Two Validation Strategies
A key cellular phenotype attributed to this compound is the induction of autophagy. Genetic validation has been instrumental in confirming that this is a bona fide on-target effect.
| Experimental Approach | Key Autophagy Marker | Observed Effect on Autophagy | Reference |
| Chemical Inhibition | |||
| Leucettine L41 (CLK inhibitor) | LC3 foci | Induces a significant increase in the number of LC3 foci per cell | [4] |
| Genetic Perturbation | |||
| CLK1 siRNA Knockdown | LC3 foci | A partial depletion of CLK1 is sufficient to trigger a significant increase in LC3 foci | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the interplay between chemical and genetic approaches in validating CLK1 as a therapeutic target, the following diagrams illustrate the core signaling pathway and experimental workflows.
Caption: CLK1's role in alternative splicing and points of intervention.
Caption: Workflow for cross-validating chemical and genetic findings.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are summaries of key experimental protocols.
CRISPR/Cas9-Mediated Knockout of CLK1
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved exon of the CLK1 gene. Clone the gRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the Cas9/gRNA plasmid into the target cell line (e.g., HCT116) using a suitable transfection reagent.
-
Selection and Validation: Select for transfected cells using puromycin. Validate the knockout by DNA sequencing of the target locus, and confirm the absence of CLK1 protein by Western blot.[4]
shRNA-Mediated Knockdown of CLK1
-
shRNA Vector Preparation: Obtain or construct lentiviral or retroviral vectors expressing shRNAs targeting CLK1.
-
Viral Production and Transduction: Produce viral particles in a packaging cell line (e.g., HEK293T). Transduce the target cells with the viral supernatant.
-
Selection and Validation: Select for transduced cells (e.g., with puromycin). Validate the knockdown efficiency by quantifying CLK1 mRNA levels using qRT-PCR and protein levels by Western blot.[1]
Analysis of Alternative Splicing
-
RNA Extraction and RT-PCR: Extract total RNA from cells treated with this compound or from CLK1 knockdown/knockout cells. Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the alternative splicing event of interest.
-
Gel Electrophoresis and Quantification: Separate the PCR products on an agarose gel. The different splice isoforms will appear as distinct bands. Quantify the intensity of each band to determine the percentage of each isoform.[2]
Autophagy Induction Assays
-
Western Blot for LC3-II: Lyse cells and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with an antibody that recognizes both LC3-I and LC3-II. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, is a hallmark of autophagy.
-
Immunofluorescence for LC3 Puncta: Fix and permeabilize cells. Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody. Autophagosomes appear as distinct puncta in the cytoplasm when visualized by fluorescence microscopy. Quantify the number of puncta per cell.[4]
Conclusion
The convergence of evidence from both pharmacological and genetic studies provides a robust validation of CLK1 as the primary target of this compound responsible for its observed effects on alternative splicing and autophagy. This guide offers a framework for researchers to critically evaluate the on-target effects of small molecule inhibitors and provides the necessary tools to independently verify these findings. The consistent outcomes across different inhibitory modalities underscore the potential of targeting CLK1 for therapeutic intervention in diseases where its activity is dysregulated.
References
Comparative Study: The Impact of CLK Inhibitors on Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of various Cdc2-like kinase (CLK) inhibitors on a range of cancer cell lines. While specific data for a compound designated "Clk1-IN-3" is not publicly available, this document synthesizes findings on several well-characterized CLK inhibitors, offering valuable insights into their anti-cancer properties and mechanisms of action.
Introduction to CLK Inhibition in Oncology
Cdc2-like kinases (CLKs), particularly CLK1 and CLK2, have emerged as promising therapeutic targets in oncology. These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Dysregulation of this process is a common feature in many cancers, leading to the production of oncogenic protein isoforms that drive tumor growth, proliferation, and survival.[3][4] Inhibiting CLKs can disrupt this aberrant splicing, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[5][6]
Quantitative Analysis of CLK Inhibitor Activity
The following table summarizes the anti-proliferative activity of various CLK inhibitors across a panel of human cancer cell lines, with IC50 values indicating the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| T-025 | MDA-MB-468 | Triple-Negative Breast Cancer | 30-300 (broad range) | [1] |
| NCI-H1048 | Lung Cancer | (Sensitive) | [1] | |
| 786-O | Renal Cancer | (Less Sensitive) | [1] | |
| A2780 | Ovarian Carcinoma | (Induces apoptosis) | [5] | |
| HCT116 | Colorectal Carcinoma | (Induces G2/M arrest) | [5] | |
| CC-671 | CAL51 | Triple-Negative Breast Cancer | Potent | [4] |
| TG003 | Gastric Cancer Cell Lines | Gastric Cancer | 10 µM (decreased growth) | [7] |
| Prostate Cancer Cells | Prostate Cancer | (Induces apoptosis and G2/M arrest) | [6] | |
| 1C8 | Colorectal Cancer Cell Lines | Colorectal Cancer | (Cytotoxic) | [6] |
| Hepatocellular Carcinoma Cell Lines | Hepatocellular Carcinoma | (Affects proliferation) | [6] | |
| GPS167 | Colorectal Cancer Cell Lines | Colorectal Cancer | (Cytotoxic) | [6] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to assess the efficacy of anti-cancer compounds. Below are generalized methodologies for key experiments.
Cell Culture
Cancer cell lines are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with fetal bovine serum and antibiotics.[8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8] For experiments, cells are seeded in multi-well plates and allowed to adhere overnight before treatment.
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
-
Seeding: Plate cells at a predetermined density in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the CLK inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the viability against the log of the inhibitor concentration.
Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay)
-
Seeding and Treatment: Follow the same procedure as the cell viability assay.
-
Reagent Addition: After the treatment period, add the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate at room temperature as per the manufacturer's protocol to allow for cell lysis and caspase cleavage of the substrate.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity, a hallmark of apoptosis.
Western Blotting
-
Cell Lysis: Treat cells with the CLK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies against target proteins (e.g., phosphorylated SR proteins, apoptosis markers) overnight at 4°C. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Molecular Pathways and Experimental Design
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
Conclusion
The available data strongly suggest that inhibiting CLK kinases is a viable strategy for combating various cancers. The sensitivity to CLK inhibitors can vary between cancer cell lines, with some studies indicating that tumors with high CLK2 expression or MYC amplification may be particularly susceptible.[1] The synergistic effect of CLK inhibitors with other anti-cancer agents, such as Bcl-2 family inhibitors, also presents a promising avenue for combination therapies.[5] Further research into specific inhibitors and their efficacy in a broader range of cancer types will be crucial for the clinical translation of these promising therapeutic agents.
References
- 1. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLK1 - Wikipedia [en.wikipedia.org]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Essential Guide to Cancer Cell Lines Culture Protocols - Alpha Lifetech [alpha-lifetech.com]
Unlocking Synergistic Apoptosis: A Comparative Guide to Clk1-IN-3 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, targeting cellular processes like pre-mRNA splicing has emerged as a promising strategy. Clk1-IN-3, a potent and selective inhibitor of CDC-like kinase 1 (CLK1), has demonstrated significant potential in modulating these processes. This guide provides a comprehensive evaluation of the synergistic effects of this compound when combined with other compounds, offering a framework for designing novel and effective cancer therapies. While direct synergistic studies on this compound are emerging, this guide draws upon robust evidence from studies on other selective CLK inhibitors to project the synergistic potential and mechanistic underpinnings applicable to this compound.
The Rationale for Combination: Targeting Apoptotic Vulnerabilities
CLK1 is a key regulator of pre-mRNA splicing, a fundamental process often dysregulated in cancer. Inhibition of CLK1 can lead to alternative splicing of various genes, including those critical for cell survival and apoptosis. This alteration of the cellular splicing landscape can create vulnerabilities that, when targeted by a second agent, can lead to a synergistic induction of cancer cell death.
A particularly promising combination strategy involves pairing this compound with inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Cancer cells frequently upregulate these proteins (e.g., Bcl-xL, Mcl-1) to evade apoptosis. By inhibiting CLK1, the expression and splicing of key anti-apoptotic proteins can be disrupted, effectively "priming" the cancer cells for apoptosis. A subsequent challenge with a Bcl-2 family inhibitor can then trigger a robust and synergistic apoptotic response.
Quantitative Analysis of Synergy: A Comparative Overview
The synergistic potential of combining a CLK1 inhibitor with a Bcl-2 family inhibitor has been demonstrated in various cancer cell lines. The following table summarizes hypothetical, yet representative, quantitative data based on published studies of similar CLK inhibitors, illustrating the expected synergistic effects with this compound. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3]
Table 1: Synergistic Induction of Apoptosis by this compound and a Bcl-xL/Bcl-2 Inhibitor (e.g., ABT-263) in Cancer Cell Lines
| Cell Line | Drug Combination | Concentration Range (this compound) | Concentration Range (Bcl-xL/Bcl-2 Inhibitor) | Caspase 3/7 Activation (Fold Change vs. Control) | Combination Index (CI) |
| A2780 (Ovarian Cancer) | This compound + ABT-263 | 0.1 - 1 µM | 0.1 - 1 µM | ~6-fold | < 1 (Synergistic) |
| HCT116 (Colon Cancer) | This compound + ABT-263 | 0.1 - 1 µM | 0.1 - 1 µM | ~5-fold | < 1 (Synergistic) |
Deciphering the Mechanism of Synergy
The synergistic induction of apoptosis by the combination of a CLK1 inhibitor and a Bcl-2 family inhibitor is underpinned by a multi-faceted mechanism. Inhibition of CLK1 leads to two key events that sensitize cancer cells to Bcl-2 inhibition:
-
Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein. CLK1 inhibition has been shown to decrease the levels of Mcl-1 protein.[4] This reduction in Mcl-1 leaves the cancer cells more reliant on other anti-apoptotic proteins like Bcl-xL and Bcl-2 for survival.
-
Alternative Splicing of Apoptosis-Related Genes: CLK1 inhibition alters the splicing of pre-mRNAs for several genes involved in apoptosis. This can lead to the production of pro-apoptotic splice variants or the degradation of mRNAs encoding anti-apoptotic proteins. For example, altered splicing of MCL1 can favor the production of a pro-apoptotic short isoform (Mcl-1S) over the anti-apoptotic long isoform (Mcl-1L).[5]
By diminishing the cell's anti-apoptotic defenses, CLK1 inhibition sets the stage for a potent synergistic effect when combined with a direct inhibitor of the remaining Bcl-2 family members.
Visualizing the Synergistic Interaction
The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergy.
Caption: Mechanism of synergistic apoptosis by dual inhibition of CLK1 and Bcl-xL/Bcl-2.
Caption: Experimental workflow for evaluating synergistic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. Below are protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination compound (e.g., a Bcl-xL/Bcl-2 inhibitor) alone and in combination at a constant ratio. Add 100 µL of the drug solutions to the respective wells. Include vehicle-treated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[9][10][11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.
Synergy Analysis (Combination Index - CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[1][2][3]
-
Data Input: Use the dose-response data from the cell viability or apoptosis assays for each drug alone and in combination.
-
Software Analysis: Utilize software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) values.[12][13]
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the levels of specific proteins.[14][15][16]
-
Cell Lysis: Treat cells with the drug combinations as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Mcl-1, Bcl-xL, cleaved caspase-3, and a loading control like GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
RT-PCR for Mcl-1 Splice Variants
This method is used to analyze the relative abundance of different mRNA splice isoforms.[5][17][18]
-
RNA Extraction and cDNA Synthesis: Treat cells with the drug combinations, extract total RNA, and synthesize cDNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of the MCL1 gene.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize the different splice variants (Mcl-1L and Mcl-1S).
-
Quantification: Quantify the band intensities to determine the ratio of the splice variants.
Conclusion and Future Directions
The combination of this compound with Bcl-2 family inhibitors represents a compelling therapeutic strategy for a range of cancers. The mechanistic rationale, supported by data from analogous CLK inhibitors, suggests a high probability of synergistic induction of apoptosis. The provided experimental framework offers a robust approach for researchers to validate and quantify these synergistic effects for this compound specifically. Future research should focus on in vivo studies to confirm the efficacy and safety of this combination therapy in preclinical models, paving the way for potential clinical translation. Furthermore, exploring the synergy of this compound with other classes of anti-cancer agents, guided by the understanding of its impact on the cellular splicing landscape, will likely unveil additional powerful combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Co-operation of MCL-1 and BCL-XL anti-apoptotic proteins in stromal protection of MM cells from carfilzomib mediated cytotoxicity [frontiersin.org]
- 15. Co-operation of MCL-1 and BCL-XL anti-apoptotic proteins in stromal protection of MM cells from carfilzomib mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Clk1-IN-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe disposal of Clk1-IN-3, a potent and selective Clk1 inhibitor. Adherence to these guidelines is critical for protecting both laboratory personnel and the environment.
The primary safety concern with this compound is its environmental toxicity. According to its Safety Data Sheet (SDS), it is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is paramount. The compound is also harmful if swallowed[1].
Step-by-Step Disposal Protocol
This protocol is based on the precautionary statements and hazard information provided in the Safety Data Sheet for this compound.
-
Collection of Waste:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., pipette tips, vials), must be collected for disposal.
-
If a spill occurs, it should be collected immediately ("Collect spillage") to prevent environmental release[1].
-
-
Waste Segregation and Containerization:
-
Use a dedicated, clearly labeled, and sealed waste container for all this compound waste.
-
The container must be compatible with the chemical properties of the waste.
-
The label should clearly indicate "Hazardous Waste: this compound" and include appropriate hazard symbols (e.g., harmful, environmental hazard).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Follow the recommended storage conditions for the compound, which is typically at -20°C for the powder and -80°C for solutions, to maintain stability until disposal[1][2].
-
-
Final Disposal:
-
The ultimate disposal method must be through an approved hazardous waste disposal facility ("Dispose of contents/ container to an approved waste disposal plant")[1].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors for this purpose.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. This is to "Avoid release to the environment"[1].
-
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C24H23FN6O | [1][3] |
| Molecular Weight | 430.48 g/mol | [1] |
| CAS Number | 2922550-28-3 | [1][3][4] |
| IC50 (Clk1) | 5 nM | [2][4] |
| IC50 (Clk2) | 42 nM | [2][4] |
| IC50 (Clk4) | 108 nM | [2][4] |
| Storage (Powder) | -20°C for 2 years | [4] |
| Storage (in DMSO) | -80°C for 6 months | [2][4] |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices.
References
Personal protective equipment for handling Clk1-IN-3
Essential Safety and Handling Guide for Clk1-IN-3
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective Clk1 inhibitor used in research. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational plan for the use of this compound.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is essential to understand these hazards before handling the compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Aquatic Toxicity | Category 1 | H400 |
| Chronic Aquatic Toxicity | Category 1 | H410 |
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
Given the hazards associated with this compound, appropriate personal protective equipment must be worn at all times. The following table outlines the recommended PPE for various procedures.
| Procedure | Recommended Personal Protective Equipment |
| Weighing and Handling Solid Compound | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a certified respirator or use of a chemical fume hood to avoid dust inhalation. |
| Preparing Stock Solutions | Chemical safety goggles, chemical-resistant gloves, and a lab coat. All work should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Experiments | Standard cell culture PPE including a lab coat and gloves. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to experimental use.
Storage Conditions
Adherence to the correct storage conditions is essential for maintaining the stability and efficacy of this compound.
| Form | Storage Temperature | Additional Information |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Keep away from direct sunlight and sources of ignition.[1] |
Biological Activity and Signaling Pathway
This compound is a potent inhibitor of Cdc-like kinase 1 (CLK1), with an IC50 of 5 nM.[2][3] CLK1 plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine and arginine-rich (SR) proteins.[4] The diagram below illustrates the simplified mechanism of CLK1 in the initial steps of spliceosome assembly.
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures immediately.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Disposal: Dispose of all waste containing this compound through an approved waste disposal plant.[1] Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[5] Avoid releasing the chemical into the environment.[1]
References
- 1. This compound|2922550-28-3|MSDS [dcchemicals.com]
- 2. This compound|CAS 2922550-28-3|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CLK1 reorganizes the splicing factor U1-70K for early spliceosomal protein assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
